molecular formula C₂₀¹³C₆H₃₂N₂O₆ B1155612 Fmoc-Lys(Boc)-OH-13C6

Fmoc-Lys(Boc)-OH-13C6

Cat. No.: B1155612
M. Wt: 474.5
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Lys(Boc)-OH-13C6, also known as this compound, is a useful research compound. Its molecular formula is C₂₀¹³C₆H₃₂N₂O₆ and its molecular weight is 474.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₂₀¹³C₆H₃₂N₂O₆

Molecular Weight

474.5

Synonyms

(2S)-6-(tert-Butoxycarbonylamino)-2-[[[(9H-fluoren-9-yl)methoxy]carbonyl]amino]hexanoic acid-13C6;  (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-6-(tert-butoxycarbonylamino)hexanoic acid-13C6;  (S)-6-[(tert-Butoxycarbonyl)amino]-2-[[[(9H-fluoren-9

Origin of Product

United States

Foundational & Exploratory

What is Fmoc-Lys(Boc)-OH-13C6?

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Fmoc-Lys(Boc)-OH-13C6 Subtitle: Synthesis, Physicochemical Properties, and Implementation in Targeted Proteomics (AQUA)

Executive Summary

This compound is a high-precision isotopically labeled amino acid derivative used primarily in Solid-Phase Peptide Synthesis (SPPS) to generate heavy stable isotope standards for quantitative mass spectrometry (MS).

By incorporating six Carbon-13 (


) atoms into the lysine backbone, this reagent introduces a predictable mass shift (+6.02 Da) into synthetic peptides without altering their physicochemical behavior (retention time, ionization efficiency, or fragmentation kinetics). It serves as the cornerstone for Absolute QUAntification (AQUA)  and Selected Reaction Monitoring (MRM/SRM)  assays, enabling researchers to measure low-abundance proteins with femtomole precision.

Chemical Identity & Physicochemical Specifications

To ensure reproducibility in analytical workflows, the reagent must meet strict isotopic and enantiomeric purity standards.

Structural Composition[1][2]
  • Chemical Name:

    
    -[(9H-Fluoren-9-ylmethoxy)carbonyl]-
    
    
    
    -[(tert-butoxy)carbonyl]-L-lysine-
    
    
    [1][2]
  • Molecular Formula:

    
    [1]
    
  • Isotope Labeling: Uniform

    
     labeling of the Lysine carbon skeleton (
    
    
    
    ). The protecting groups (Fmoc, Boc) contain natural abundance isotopes.[1][3]
Quantitative Data Table
PropertyValue / Specification
Monoisotopic Mass (

Ref)
468.23 Da
Labeled Mass (

)
474.25 Da (+6.02 Da shift)
Isotopic Purity


enrichment
Enantiomeric Purity

L-isomer (Chiral HPLC)
Solubility Soluble in DMF, NMP, DMSO; sparingly soluble in DCM.
Appearance White to off-white crystalline powder
Storage

to

(Desiccated, Dark)

Technical Insight: The +6 Da mass shift is chosen specifically because it prevents isotopic overlap with the natural peptide's M+1, M+2, and M+3 isotopic envelope, ensuring clean signal discrimination in MS1 scans.

Core Applications: The Mechanics of Quantification

Targeted Proteomics (SRM/MRM)

The primary application of this compound is the synthesis of Stable Isotope Standard (SIS) peptides. These "heavy" peptides are spiked into biological lysates at a known concentration. Because the heavy peptide is chemically identical to the endogenous "light" target (except for mass), they co-elute during Liquid Chromatography (LC) and ionize with identical efficiency.

The Workflow:

  • Selection: Identify a "proteotypic" peptide unique to the target protein.

  • Synthesis: Synthesize the peptide using this compound at the C-terminus (for Trypsin digestion compatibility).

  • Spike-in: Add known amount of heavy peptide to the sample.

  • Digestion: Trypsin cleaves the protein; the heavy standard mimics the behavior of the natural peptide.

  • Quantification: Calculate the ratio of Light (Endogenous) area to Heavy (Standard) area.

Structural Biology (NMR)

In NMR spectroscopy, the uniform


 labeling (

) allows for spectral editing. It simplifies complex spectra by filtering out signals from unlabeled residues, facilitating the assignment of side-chain resonances in large protein complexes.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol details the incorporation of this compound using standard Fmoc chemistry. The high cost of the reagent necessitates a protocol optimized for high coupling efficiency to minimize waste.

Pre-Synthesis Considerations
  • Resin Selection: Use Wang Resin or 2-Chlorotrityl Chloride Resin for C-terminal acids. Use Rink Amide Resin if a C-terminal amide is required.[4]

  • Scale: Recommend 0.05 mmol or 0.1 mmol scale to conserve the labeled reagent.

Step-by-Step Coupling Protocol

Reagents:

  • Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC/Oxyma (for lower racemization risk).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Procedure:

  • Swelling: Swell resin in DMF for 30 minutes.

  • Deprotection (Previous AA): Treat resin with 20% Piperidine in DMF (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     min). Wash 
    
    
    
    with DMF.
  • Activation (The Critical Step):

    • Dissolve This compound (4 equivalents relative to resin loading) in minimum DMF.

    • Add HBTU (3.9 eq) and DIPEA (8 eq).

    • Note: Pre-activate for only 30-60 seconds to minimize racemization.

  • Coupling:

    • Add the activated solution to the resin.

    • Agitate at room temperature for 45–60 minutes .

    • Validation: Perform a Kaiser Test .[5] If blue (positive), re-couple using half the amount of reagents. If yellow (negative), proceed.

  • Washing: Wash resin

    
     with DMF, then 
    
    
    
    with DCM.
Cleavage & Global Deprotection

The Boc group on the Lysine side chain is acid-labile. It is removed simultaneously with the cleavage of the peptide from the resin.

  • Cocktail: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5%

    
    .
    
  • Time: 2–3 hours at room temperature.

  • Result: The peptide is released, the Fmoc (N-term) was already removed, and the Boc (Side-chain) is removed, leaving the free

    
    -amine on the 
    
    
    
    -Lysine.

Visualizations & Logic Maps

Chemical Structure Diagram

The following diagram illustrates the protected heavy amino acid. The red nodes indicate the


 labeled carbon skeleton.

ChemicalStructure cluster_lysine Lysine-13C6 Backbone (+6 Da) Fmoc Fmoc Group (N-Term Protection) AlphaN N (alpha) Fmoc->AlphaN C_Alpha C (alpha) [13C] AlphaN->C_Alpha C_Beta C (beta) [13C] C_Alpha->C_Beta C_Carbonyl C=O [13C] C_Alpha->C_Carbonyl C_Gamma C (gamma) [13C] C_Beta->C_Gamma C_Delta C (delta) [13C] C_Gamma->C_Delta C_Epsilon C (epsilon) [13C] C_Delta->C_Epsilon EpsilonN N (epsilon) C_Epsilon->EpsilonN OH -OH (Carboxylic Acid) C_Carbonyl->OH Boc Boc Group (Side-Chain Protection) EpsilonN->Boc

Figure 1: Structural schematic of this compound highlighting the isotopically labeled carbon backbone.[1]

AQUA Workflow (Targeted Proteomics)

This workflow demonstrates how the reagent is used to quantify proteins in a biological sample.

AQUA_Workflow Start Target Protein Selection Synthesis Synthesize Heavy Peptide (Using Fmoc-Lys-13C6) Start->Synthesis SpikeIn Spike-in Heavy Standard (Known Concentration) Synthesis->SpikeIn SamplePrep Biological Sample (Cell Lysate/Plasma) SamplePrep->SpikeIn Digestion Trypsin Digestion (Cleaves at Lys/Arg) SpikeIn->Digestion LCMS LC-MS/MS Analysis (SRM/MRM Mode) Digestion->LCMS Data Data Analysis: Compare Light (Endogenous) vs Heavy (Standard) Peaks LCMS->Data

Figure 2: The Absolute QUAntification (AQUA) workflow utilizing heavy isotope-labeled peptides.

Troubleshooting & Handling

  • Hygroscopicity: Fmoc-amino acids can absorb moisture. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which hydrolyzes the active ester during coupling.

  • Solubility Issues: If the reagent does not dissolve fully in DMF, add small quantities of N-Methyl-2-pyrrolidone (NMP). Sonicate briefly (max 30s) to assist dissolution.

  • Incomplete Coupling: Due to the steric bulk of the Boc group and the Fmoc group, coupling to secondary amines (e.g., Proline) may be slow. Use double coupling (repeat step 4) if the Kaiser test is ambiguous.

References

  • Cambridge Isotope Laboratories. (2024). Protected Amino Acids for Peptide Synthesis: this compound Specifications. Retrieved from

  • Sigma-Aldrich (Merck). (2024). This compound,15N2 Product Data and Applications. Retrieved from

  • Gerber, S. A., Rush, J., & Gygi, S. P. (2003). Absolute quantification of proteins and phosphoproteins from cell lysates by tandem MS.
  • Brun, V., et al. (2007). Isotope-labeled protein standards: toward absolute quantitative proteomics. Molecular & Cellular Proteomics.
  • BenchChem. (2025).[6] Cost-Benefit Analysis of Fmoc-Amino Acids in Research. Retrieved from

Sources

An In-depth Technical Guide to Fmoc-Lys(Boc)-OH-¹³C₆: Structure, Properties, and Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysine uniformly labeled with Carbon-13 (¹³C₆), a cornerstone reagent for researchers, scientists, and drug development professionals. This isotopically labeled amino acid derivative is indispensable for modern proteomics, structural biology, and the development of peptide-based therapeutics.

Molecular Architecture and Intrinsic Properties

Fmoc-Lys(Boc)-OH-¹³C₆ is a synthetic derivative of the essential amino acid L-lysine, strategically modified with protecting groups and enriched with stable isotopes. Its structure is meticulously designed for seamless integration into solid-phase peptide synthesis (SPPS) workflows.

The foundational lysine molecule is uniformly labeled with six ¹³C isotopes, replacing the naturally abundant ¹²C atoms in the lysine backbone. This isotopic enrichment introduces a precise mass shift, which is fundamental to its application in mass spectrometry-based quantitative analysis.[1][]

Two critical protecting groups are appended to the lysine core:

  • Fmoc (9-Fluorenylmethoxycarbonyl) Group: Attached to the α-amino group, the Fmoc group provides temporary protection during peptide chain elongation. Its lability to basic conditions, such as piperidine treatment, allows for its selective removal at each synthesis cycle without compromising the integrity of the growing peptide chain.[1][3]

  • Boc (tert-butoxycarbonyl) Group: The ε-amino group of the lysine side chain is protected by the Boc group. This acid-labile group is stable to the basic conditions used for Fmoc removal, thus preventing unwanted side reactions at the lysine side chain during synthesis.[1][4] The Boc group is typically removed during the final cleavage of the peptide from the resin support using a strong acid like trifluoroacetic acid (TFA).[4][5]

The interplay of these orthogonal protecting groups is central to the successful stepwise assembly of peptides in Fmoc-based SPPS.[1][6]

Chemical Structure of Fmoc-Lys(Boc)-OH-¹³C₆

Caption: Chemical structure of Fmoc-Lys(Boc)-OH-¹³C₆.

Key Physicochemical Properties
PropertyValueSource
Molecular Formula C₂₀¹³C₆H₃₂N₂O₆[7]
Molecular Weight 476.48 g/mol [7][8]
Labeled CAS Number 850080-89-6[1][7][8]
Unlabeled CAS Number 71989-26-9[1][7][8]
Appearance White to off-white solid[7]
Isotopic Purity Typically ≥98 atom % ¹³C[9]
Chemical Purity ≥97%[8]
Solubility Soluble in organic solvents used in SPPS (e.g., DMF, NMP, DMSO)[1][10][11]
Storage Temperature 2-8°C, protect from light[8]

Core Applications in Research and Development

The unique characteristics of Fmoc-Lys(Boc)-OH-¹³C₆ make it a powerful tool in several advanced scientific domains.

Quantitative Proteomics

In the field of proteomics, this labeled amino acid is a cornerstone of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[1][] By incorporating "heavy" ¹³C₆-lysine into proteins in one cell population and comparing them to a "light" ¹²C₆-lysine-containing control group, researchers can accurately quantify changes in protein abundance using mass spectrometry.[1][13] The known mass difference between the heavy and light peptides allows for precise relative quantification of thousands of proteins simultaneously.[1]

Peptide Synthesis and Drug Discovery

Fmoc-Lys(Boc)-OH-¹³C₆ serves as a critical building block for the synthesis of isotopically labeled peptides.[1][14] These labeled peptides are invaluable as internal standards in pharmacokinetic and metabolic studies during drug development, allowing for accurate quantification of peptide-based drug candidates in complex biological matrices.[1][7]

Structural Biology

In Nuclear Magnetic Resonance (NMR) spectroscopy, the incorporation of ¹³C-labeled amino acids enhances signal dispersion and simplifies spectral analysis, aiding in the determination of peptide and protein structures.[1][]

Experimental Protocols: A Practical Guide

The successful application of Fmoc-Lys(Boc)-OH-¹³C₆ hinges on robust and well-validated experimental protocols. The following sections provide detailed methodologies for its use in solid-phase peptide synthesis.

Workflow for Solid-Phase Peptide Synthesis (SPPS)

Resin Resin Swelling Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 Resin Washing Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-Lys(Boc)-OH-¹³C₆ + Activator) Washing1->Coupling Washing2 Resin Washing Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Repeat->Deprotection Next Cycle Cleavage Final Cleavage and Deprotection (e.g., TFA cocktail) Repeat->Cleavage Final Cycle Precipitation Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification Peptide Purification (e.g., HPLC) Precipitation->Purification

Sources

Technical Whitepaper: Fmoc-Lys(Boc)-OH-13C6 in Advanced Proteomics and Structural Biology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-Lys(Boc)-OH-13C6 is a high-precision, stable isotope-labeled amino acid derivative used primarily in quantitative proteomics (SILAC) and solid-phase peptide synthesis (SPPS).[1] By incorporating six Carbon-13 (


) atoms into the lysine backbone, this reagent introduces a defined mass shift (+6.02 Da) relative to its natural counterpart, without altering the physicochemical properties that govern chromatographic retention or ionization efficiency.

This guide provides a comprehensive technical analysis of this compound, detailing its chemical identity, synthesis pathways, and critical role in mass spectrometry-based quantification.

Part 1: Chemical Identity & Physicochemical Properties[1]

Nomenclature and Identification

The compound is the


-Fmoc, 

-Boc protected derivative of Uniformly Labeled (

) L-Lysine.
PropertySpecification
Chemical Name

-(9-Fluorenylmethyloxycarbonyl)-

-(tert-butyloxycarbonyl)-L-lysine-

Common Name This compound; "Heavy" Lysine (+6)
Molecular Formula

Molecular Weight 474.57 g/mol (Calculated)
Unlabeled MW 468.55 g/mol
Mass Shift (

)
+6.02 Da
CAS Number (Unlabeled) 71989-26-9 (Reference for connectivity)
CAS Number (Related) 850080-89-6 (Refers to the

"Lys8" variant)
Isotopic Purity Typically


enrichment
Solubility Soluble in DMF, DMSO, NMP; slightly soluble in DCM

Note on CAS Numbers: A specific CAS number for the protected


-only variant is not universally established in public registries. Researchers should reference the unlabeled CAS (71989-26-9) for structural connectivity and specify the isotope enrichment (U-

) when reporting. The "Lys8" variant (

) is frequently cited under CAS 850080-89-6.[2]
Structural Configuration

The molecule consists of three distinct domains:

  • Isotope-Labeled Core: The L-Lysine backbone (

    
    ) where all 6 carbons are 
    
    
    
    .[1]
  • 
    -Protection:  The Fmoc group (Fluorenylmethyloxycarbonyl), base-labile, allowing for SPPS chain elongation.[1]
    
  • 
    -Protection:  The Boc group (tert-butyloxycarbonyl), acid-labile, protecting the side-chain amine during Fmoc deprotection cycles.
    

Part 2: Synthesis & Quality Control[1]

Synthesis Workflow

The production of this compound begins with the fermentation of bacteria on


-glucose media, followed by orthogonal protection steps.

SynthesisWorkflow Start 13C-Glucose Source Fermentation Bacterial Fermentation (E. coli auxotrophs) Start->Fermentation Isolation Isolation of L-Lysine-13C6 Fermentation->Isolation Hydrolysis & Purification CopperComplex Copper(II) Complexation (N-alpha protection) Isolation->CopperComplex Selectivity Strategy BocProtection N-epsilon-Boc Protection (Boc2O) CopperComplex->BocProtection Side-chain specific Decomplexation Copper Removal (EDTA/8-HQ) BocProtection->Decomplexation FmocProtection N-alpha-Fmoc Protection (Fmoc-OSu) Decomplexation->FmocProtection FinalProduct This compound (Purified) FmocProtection->FinalProduct Crystallization

Figure 1: Chemo-enzymatic synthesis pathway ensuring regiospecific protection of the isotopically labeled lysine.

Quality Control Parameters

To ensure data integrity in downstream proteomics, the reagent must meet strict QC criteria:

  • Isotopic Enrichment: Measured by HR-MS; must be

    
     to prevent "isobaric leakage" (overlap with natural abundance peaks).
    
  • Chiral Purity:

    
     L-isomer.[3] D-isomer contamination can lead to truncated peptides or failure in enzymatic digestion (trypsin does not cleave D-Lys).
    
  • Chemical Purity:

    
     by HPLC to ensure accurate stoichiometry during SPPS.
    

Part 3: Applications in Proteomics (SILAC)

The SILAC Principle

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) relies on the metabolic incorporation of this compound (or its free acid precursor) into proteins. In a "Heavy" state, every lysine-containing peptide is shifted by +6 Da.

Causality in Experimental Design

Why use Lys6 (


) over Lys8  (

)?
  • Spectral Complexity: Lys6 (+6 Da) is sufficient to separate from the natural isotope envelope of most tryptic peptides.

  • Multiplexing: In triplex SILAC, three states are required:

    • Light: Lys0 (Natural)

    • Medium: Lys4 (Deuterated,

      
      ) or Lys6 (
      
      
      
      )
    • Heavy: Lys8 (

      
      )[4]
      
  • Arginine-to-Proline Conversion: A common issue in SILAC is the metabolic conversion of heavy Arginine to heavy Proline. Using heavy Lysine avoids this specific metabolic artifact, although Lysine-to-Lysine recycling must still be monitored.

SILAC_Workflow cluster_0 Cell Culture Light Condition A (Light Lys0) Lysis Cell Lysis Light->Lysis Heavy Condition B (Heavy Lys6) Heavy->Lysis Mix 1:1 Mixing Lysis->Mix Digest Trypsin Digestion (Cleaves at Lys/Arg) Mix->Digest MS LC-MS/MS Analysis Digest->MS Data Quantification (Peak Ratio L/H) MS->Data Extract XIC

Figure 2: SILAC workflow utilizing this compound for differential protein quantification.

Part 4: Protocol for Solid Phase Peptide Synthesis (SPPS)

When using this compound for generating internal standard peptides (AQUA peptides), strict adherence to coupling efficiency is required due to the high cost of the reagent.

Reagent Preparation
  • Calculation: Calculate the required mass based on the resin loading. Use a 3-fold molar excess (vs. standard 5-10 fold) to conserve reagent, coupled with a double-coupling strategy.

  • Dissolution: Dissolve this compound in DMF to a concentration of 0.2 M.

    • Tip: If solubility is slow, add 1% Triton X-100 or briefly sonicate. Do not heat above 40°C to prevent Fmoc cleavage.

Automated Coupling Cycle (Fmoc Chemistry)
  • Deprotection: Treat resin with 20% Piperidine in DMF (

    
     min). Wash DMF (
    
    
    
    ).
  • Activation:

    • Reagent: HBTU/HOBt or DIC/Oxyma.

    • Ratio: 1:1:2 (Amino Acid : Activator : Base/DIEA).

    • Self-Validating Step: The color of the reaction mixture should remain clear/yellow. Darkening indicates potential side reactions or impure DMF.

  • Coupling: Incubate for 45–60 minutes at room temperature.

  • Double Coupling: Drain and repeat step 3 with fresh reagents to ensure >99% incorporation.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Cleavage & Deprotection
  • Reagent: TFA/TIS/H2O (95:2.5:2.5).

  • Mechanism: The high acid concentration removes the Boc group from the Lysine side chain and cleaves the peptide from the resin simultaneously.

  • Time: 2-3 hours.

  • Post-Processing: Precipitate in cold diethyl ether. The

    
     label is stable under these acidic conditions.
    

References

  • Sigma-Aldrich. this compound,15N2 Product Specification.[5][6] (Accessed 2024). Link

  • Ong, S. E., et al. (2002). "Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics." Molecular & Cellular Proteomics. Link

  • Cambridge Isotope Laboratories. Stable Isotope Labeled Amino Acids for SILAC.Link

  • AnaSpec. Fmoc-Lys(Boc)-OH (1-13C) and Heavy Isotope Reagents.Link

  • Thermo Fisher Scientific. SILAC Protein Quantitation Kits User Guide.Link

Sources

Strategic Orthogonality: A Technical Deep Dive into Fmoc and Boc Architectures in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Two-Dimension" Problem

In solid-phase peptide synthesis (SPPS), the primary challenge is not merely bond formation, but the precise orchestration of protection and deprotection. We operate in two chemical dimensions: the temporary protection of the


-amine (removed every cycle) and the permanent  protection of side chains (removed only at the end).

This guide dissects the two dominant architectures solving this problem: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) .[1][2][3] As a Senior Application Scientist, I will move beyond basic textbook definitions to explore the mechanistic causality, scavenger strategies, and industrial decision-making frameworks required for high-fidelity peptide production.

Part 1: The Boc Architecture (The Acid-Labile Pioneer)

Developed by R.B. Merrifield (Nobel Laureate), the Boc strategy relies on graded acid lability . It is a differential acid system where the


-amine is sensitive to mild acid (TFA), while the side chains and resin linkage require strong acid (HF/TFMSA).[3]
The Mechanism: Acidolysis

The removal of the Boc group is driven by the stability of the tert-butyl carbocation.

  • Protonation: Trifluoroacetic acid (TFA) protonates the carbonyl oxygen of the Boc group.

  • Fragmentation: The protonated intermediate collapses, releasing the amine, CO₂, and a tert-butyl cation.

  • Scavenging: The tert-butyl cation is highly electrophilic. Without scavengers, it will alkylate electron-rich side chains (Trp, Tyr, Met).

The Protocol (Boc Cycle)

Note: This workflow requires glass reaction vessels; DCM swells the polystyrene resin.

  • Deprotection: 50% TFA in Dichloromethane (DCM) (2 x 1 min).

  • Wash: DCM (3 x 1 min).

  • Neutralization: 5% Diisopropylethylamine (DIEA) in DCM (2 x 1 min). Crucial step to remove TFA salts.

  • Coupling: Boc-AA-OH + Activator (e.g., DCC/HOBt) in DCM/DMF.

  • Final Cleavage: Anhydrous Hydrogen Fluoride (HF) or TFMSA (1 hour at 0°C).

Strategic Analysis
  • The "Magic" of Boc: The protonated N-terminus during the TFA step disrupts secondary structure formation (beta-sheets), often preventing the "aggregation" that kills synthesis in difficult sequences.

  • The Danger: HF is cytotoxic and dissolves glass. It requires specialized Teflon vacuum lines.

Part 2: The Fmoc Architecture (The Base-Labile Standard)

Introduced by Louis Carpino, Fmoc chemistry introduced true orthogonality . The


-amine is removed by base, while side chains are removed by acid.[2] The two dimensions are chemically distinct, eliminating the risk of premature side-chain loss during deprotection cycles.
The Mechanism: E1cb Elimination

Fmoc cleavage is not a hydrolysis; it is a base-catalyzed


-elimination.
  • Deprotonation: The base (Piperidine) abstracts the acidic proton from the fluorenyl ring (pKa ~25).

  • Elimination: The electrons cascade to form a double bond, expelling the carbamate as CO₂ and the amine.

  • Adduct Formation: The byproduct, dibenzofulvene , is highly reactive. Excess piperidine immediately traps it to form a fulvene-piperidine adduct. Failure to trap this leads to re-attachment to the amine.

Visualization: Fmoc Deprotection Pathway

FmocMechanism FmocAA Fmoc-Peptide-Resin Inter Carbanion Intermediate FmocAA->Inter Deprotonation (-H+) Base Piperidine (Base) Base->Inter DBF Dibenzofulvene (DBF) Inter->DBF + CO2 Product Free Amine Peptide Inter->Product E1cb Elimination Adduct DBF-Piperidine Adduct (Scavenged) DBF->Adduct + Excess Piperidine

Caption: The E1cb elimination mechanism of Fmoc. Note the critical role of Piperidine as both base and scavenger.

The Protocol (Fmoc Cycle)

Note: Standard for automated synthesizers.

  • Deprotection: 20% Piperidine in DMF (1 x 3 min, 1 x 10 min).

    • Optimization: Add 0.1M HOBt to minimize aspartimide formation.

  • Wash: DMF (5 x 1 min).

  • Coupling: Fmoc-AA-OH + HBTU/DIEA in DMF.

  • Final Cleavage: 95% TFA Cocktail (see Scavenger Table).

Part 3: The Scavenger Systems (The Unsung Heroes)

In Fmoc chemistry, the final cleavage uses 95% TFA. This releases massive amounts of reactive carbocations (from t-butyl, trityl, and Pbf protecting groups). Without a "cocktail" of nucleophilic scavengers, these cations will permanently modify your peptide (e.g., alkylating Tryptophan or Methionine).

Table 1: Standard Cleavage Cocktails

Cocktail NameComposition (v/v)Target ApplicationMechanism
Reagent K TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%)Peptides with Met, Cys, TrpEDT/Thioanisole prevent Met oxidation and trap t-butyl cations.[4]
Reagent B TFA (88%), Phenol (5%), Water (5%), TIPS (2%)Standard sequences (No Cys/Met)TIPS (Triisopropylsilane) is a bulky hydride donor, excellent for trityl cations.
High Water TFA (95%), Water (2.5%), TIPS (2.5%)Simple peptidesWater hydrolyzes esters; TIPS scavenges.

Part 4: Comparative Analysis & Decision Framework

Table 2: Technical Comparison

FeatureFmoc ChemistryBoc Chemistry
Orthogonality Perfect. Base for cycle, Acid for cleavage.Partial. Mild acid for cycle, Strong acid for cleavage.
Solubility Moderate. Fmoc group is hydrophobic.High. Protonated N-terminus improves solubility.
Aggregation Risk High. Hydrogen bonding can cause gelation.Low. Charge repulsion prevents aggregation.
Safety High. No HF required.Low. HF is lethal and requires special handling.
Automation Excellent. Standard for robotic synthesizers.Difficult. HF cannot be automated easily.
Decision Tree: Which Strategy to Use?

DecisionTree Start Select Synthesis Strategy Agg Is the sequence >40 AA or known to aggregate? Start->Agg AcidSens Does it contain acid-sensitive moieties (e.g., DNA, lipids)? Agg->AcidSens No Boc USE BOC (Solubilizing, Robust) Agg->Boc Yes (Severe) Hybrid USE HYBRID (Fmoc with Pseudoproline or Backbone Protection) Agg->Hybrid Yes (Moderate) BaseSens Is it base-sensitive (e.g., depsipeptides)? AcidSens->BaseSens No Fmoc USE FMOC (Standard, Safe, Automatable) AcidSens->Fmoc Yes BaseSens->Fmoc No BaseSens->Boc Yes

Caption: Logical workflow for selecting the optimal protecting group architecture.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[5] The Journal of Organic Chemistry, 37(22), 3404–3409. Link

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1][4] International Journal of Peptide and Protein Research, 35(3), 161–214.[4] Link

  • Merrifield, R. B. (1984).[6][7] Solid Phase Synthesis (Nobel Lecture). NobelPrize.org.[8] Link

  • Isidro-Llobet, A., et al. (2009).[5] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

Technical Guide: Fmoc-Lys(Boc)-OH-13C6 in Quantitative Proteomics & Structural Biology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-Lys(Boc)-OH-13C6 represents a high-precision tool in modern biochemistry, serving as the cornerstone for Absolute QUAntification (AQUA) strategies and advanced NMR structural elucidation. This reagent combines the orthogonality of Fmoc solid-phase peptide synthesis (SPPS) with a stable, non-radioactive isotope tag (


).

By replacing the six carbon atoms of the lysine side chain with Carbon-13, this molecule induces a precise +6.02 Da mass shift in synthetic peptides. This shift allows mass spectrometers to distinguish between an endogenous biological peptide (light) and the synthetic internal standard (heavy) with near-perfect chromatographic co-elution, eliminating ionization variations that plague label-free quantification.

Part 1: Chemical Architecture & Mechanism

To use this reagent effectively, one must understand its three functional components.

The Isotopic Core ( )
  • Modification: All six carbons in the lysine backbone are replaced with stable

    
     isotopes.
    
  • Mass Shift: +6.02 Da relative to natural Lysine (

    
    ).
    
  • Utility:

    • Mass Spectrometry: Creates a "heavy" doublet pair. The chemically identical nature ensures the heavy peptide elutes at the exact same retention time as the endogenous peptide, subjecting both to identical matrix effects.

    • NMR:

      
       is NMR-active (spin 1/2), unlike the silent 
      
      
      
      , enabling side-chain assignment and relaxation studies without background noise.
The Orthogonal Protection Scheme

The molecule utilizes the standard Fmoc/tBu strategy, ensuring compatibility with 99% of modern peptide synthesizers.

ComponentFunctionDeprotection ConditionMechanism
Fmoc (N-

)
Protects the alpha-amine during coupling.Base (20% Piperidine)Beta-elimination mechanism.
Boc (N-

)
Protects the side-chain amine.[1]Acid (95% TFA)Acidolysis (occurs during final cleavage).
-OH (Carboxyl)Free carboxylic acid.N/A Activation site for coupling (e.g., via HBTU/HATU).

Part 2: Strategic Synthesis Protocols (SPPS)

Critical Insight: Unlike standard amino acids, this compound is significantly more expensive. Standard automated protocols often use 5x–10x equivalents, which is financially wasteful. The following protocol is optimized for High-Efficiency/Low-Waste coupling.

Workflow Visualization: The SPPS Cycle

SPPS_Cycle cluster_legend Optimization for Isotopes Start Resin-Bound Peptide (Fmoc) Deprotect 1. Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 DMF Wash Deprotect->Wash1 Activate 2. Activation (Isotope + HATU + DIEA) Wash1->Activate Prepare AA Couple 3. Coupling (1.5 - 2.0 eq, 2 hrs) Activate->Couple Check Kaiser Test (Validation) Couple->Check Check->Couple Colorless (Fail) -> Re-couple Next Next Cycle Check->Next Blue (Pass) Note Use minimal equivalents (1.5x) Use stronger activator (HATU)

Caption: Optimized SPPS cycle for expensive isotope reagents, emphasizing validation before progression.

Detailed Protocol: Low-Waste Manual Coupling

Reagents:

  • This compound[1][2][3][4][5][6][7]

  • Coupling Reagent: HATU (Preferred over HBTU for higher efficiency at lower equivalents)

  • Base: DIEA (Diisopropylethylamine)[8]

  • Solvent: Anhydrous DMF

Step-by-Step:

  • Resin Preparation: Swell the resin (e.g., Wang or Rink Amide) in DMF for 30 minutes.

  • Fmoc Removal: Treat resin with 20% Piperidine in DMF (

    
     min). Wash thoroughly with DMF (
    
    
    
    ).[9]
  • Activation (The Critical Step):

    • Calculate 1.5 to 2.0 equivalents of this compound relative to the resin loading. (Standard AA uses 5.0 eq; do not do this).

    • Dissolve the amino acid and 1.5 eq of HATU in minimal DMF.

    • Add 3.0 eq of DIEA immediately before adding to the resin.

  • Coupling: Add the activated mixture to the resin. Agitate gently for 2 to 4 hours at room temperature. (Longer time compensates for lower concentration).

  • Validation (Self-Validating System):

    • Perform a Kaiser Test (Ninhydrin).

    • Result: Beads must be colorless (no free amines). If blue, re-couple using 0.5 eq of fresh reagent.

  • Capping: Once coupled, cap unreacted amines with acetic anhydride/pyridine to prevent deletion sequences.

Part 3: Analytical Application (AQUA / SILAC)

The primary application of this reagent is Absolute Quantification (AQUA) .[10][11][12] In this workflow, the synthetic "Heavy" peptide acts as an internal standard.[13]

Workflow Visualization: The AQUA Strategy

AQUA_Workflow Design 1. Peptide Selection (Proteotypic Sequence) Synth 2. Synthesis with This compound Design->Synth Spike 4. Spike-in Heavy Peptide (Known Concentration) Synth->Spike BioSample 3. Biological Sample (Cell Lysate) BioSample->Spike Digest 5. Tryptic Digestion Spike->Digest LCMS 6. LC-MS/MS Analysis Digest->LCMS Data 7. Ratio Calculation (Light Area / Heavy Area) LCMS->Data

Caption: The AQUA workflow. The heavy peptide is spiked into the lysate before digestion to control for processing variability.

Data Interpretation

When analyzing the Mass Spec data, you will observe doublet peaks for every peptide containing the labeled Lysine.

  • Light Peak (Endogenous): Mass =

    
    
    
  • Heavy Peak (Standard): Mass =

    
     Da
    
  • Calculation:

    
    
    

Note on Trypsin: Trypsin cleaves at the C-terminus of Lysine and Arginine. Since the


 label is on the Lysine, the heavy tag remains part of the peptide fragment after digestion, which is essential for detection.

Part 4: Quality Control & Troubleshooting

Solubility & Storage
  • Hygroscopic Nature: The reagent attracts water. Store at -20°C in a desiccator. Allow the vial to warm to room temperature before opening to prevent condensation, which hydrolyzes the Fmoc group.

  • Solution Stability: Once dissolved in DMF, use immediately. Do not store activated amino acids.

Common Pitfalls
IssueCauseSolution
Incomplete Coupling Steric hindrance or low equivalents.Use HATU/HOAt instead of HBTU. Double couple if necessary. Perform Kaiser test.
Racemization Over-activation or high base concentration.Use collidine or TMP as a base instead of DIEA for Cys/His rich sequences. Keep activation time < 5 min before addition.
Low Yield Aggregation of peptide on resin.Use Pseudoproline dipeptides or PEG-based resins (e.g., ChemMatrix) to improve solvation.

References

  • Gerber, S. A., Rush, J., Stemman, O., Kirschner, M. W., & Gygi, S. P. (2003).[14] Absolute quantification of proteins and phosphoproteins from cell lysates by tandem MS.[14] Proceedings of the National Academy of Sciences.[14]

  • Thermo Fisher Scientific. AQUA Peptides Technical Guide.

  • Cambridge Isotope Laboratories. Stable Isotope-Labeled Peptide and Protein Reagents.

  • Sigma-Aldrich (Merck). this compound Product Specifications and Handling.

  • Creative Proteomics. Absolute Quantification (AQUA) Service and Methodology.

Sources

Methodological & Application

Application Note: High-Efficiency Incorporation of Fmoc-Lys(Boc)-OH-13C6 in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the incorporation of the stable isotope-labeled amino acid Fmoc-Lys(Boc)-OH-13C6 into synthetic peptides. It moves beyond basic recipe-following to address the specific economic and chemical challenges of working with high-value isotopic reagents.[1]

Executive Summary

The incorporation of This compound (L-Lysine labeled with six


C atoms) is a critical step in generating heavy-isotope standards for quantitative proteomics (e.g., AQUA, SILAC) and NMR structural studies.[2] Unlike standard amino acids, where large excesses (5–10 equivalents) drive reaction kinetics, the high cost of 

C-labeled reagents dictates a "Precious Reagent" strategy . This protocol details a chemically rigorous method to achieve >99% coupling efficiency using reduced stoichiometry (1.2–2.0 equivalents) while suppressing racemization and deletion sequences.

Technical Background & Material Specifications

The Reagent: this compound

This reagent carries a stable isotope label on the lysine backbone/sidechain carbons.[2] In proteomic workflows involving Trypsin digestion (which cleaves C-terminal to Lys/Arg), this residue introduces a predictable mass shift (


 Da) in the resulting proteolytic peptides, allowing for absolute quantification of protein levels via Mass Spectrometry.
FeatureSpecification
Chemical Formula

Molecular Weight ~474.5 Da (approx. +6 Da vs. unlabeled)
Isotopic Purity Typically >99 atom %

C
Protection N-

:
Fmoc (Base labile) Side-chain (

):
Boc (Acid labile)
Solubility Soluble in DMF, NMP; sparingly soluble in DCM
The "Precious Reagent" Dilemma

In standard SPPS, we rely on Law of Mass Action : high concentration of incoming amino acid drives the coupling to completion.



When 

is lowered to save cost, the rate drops, increasing the risk of:
  • Deletion Sequences: Missing Lysine in the final chain.

  • Truncation: Chain termination if capping is used.

Solution: We must increase


 (the rate constant) by using high-efficiency coupling reagents (HATU or Oxyma/DIC) and optimizing the solvent environment, rather than relying solely on concentration.

Experimental Protocol

Materials Required
  • Resin: Rink Amide or Wang Resin (0.3 – 0.5 mmol/g loading recommended to minimize steric crowding).

  • Labeled AA: this compound.[2][3][4]

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HOAt (1-Hydroxy-7-azabenzotriazole) OR DIC/Oxyma Pure.

  • Base: DIEA (Diisopropylethylamine), anhydrous.

  • Solvent: DMF (Dimethylformamide), peptide synthesis grade, amine-free.

Workflow Visualization

The following diagram illustrates the modified SPPS cycle specifically for the labeled lysine residue.

SPPS_Cycle cluster_activation Precious Reagent Activation (Ex Situ) Start Resin-Peptide-NH2 Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 2. Wash (DMF x 5) Deprotect->Wash1 Couple 3. Coupling Reaction (Low Volume, High Conc.) Time: 2 - 4 hours Wash1->Couple Add Activated AA Weigh Weigh Fmoc-Lys-13C6 (1.5 eq) Mix Add HATU (1.45 eq) + HOAt Dissolve in min. DMF Weigh->Mix Activate Add DIEA (3.0 eq) Activate 30-60 sec Mix->Activate Activate->Couple Check 4. Kaiser Test (Ninhydrin) Couple->Check Recouple Double Coupling (If Test Positive) Check->Recouple Positive (Blue beads) Cap 5. Capping (Ac2O / Pyridine) Check->Cap Negative (Blue free) Recouple->Cap Next Proceed to Next AA Cap->Next

Figure 1: Optimized SPPS workflow for high-value isotope reagents. Note the "Ex Situ" activation to ensure stoichiometry control before adding to the resin.

Detailed Step-by-Step Procedure
Step 1: Resin Preparation & Fmoc Removal

Ensure the preceding amino acid is fully deprotected.

  • Wash resin 3x with DMF.

  • Treat with 20% Piperidine in DMF (2 x 5 min). Note: Ensure efficient mixing.

  • Critical Wash: Wash resin 6x with DMF to remove all traces of piperidine. Residual amine will prematurely cleave the Fmoc of your expensive isotope reagent, causing double insertion.

Step 2: Activation (The "Precious" Mix)

Standard SPPS uses 5 equivalents. Here we use 1.2 to 1.5 equivalents.

  • Calculate: For 0.1 mmol resin, weigh 0.15 mmol of this compound.

  • Dissolve: Dissolve the amino acid in the minimum volume of DMF required to cover the resin (approx. 0.5 – 0.8 mL for 100 mg resin). High concentration aids kinetics.

  • Add Activator: Add 0.145 mmol HATU (0.95 eq relative to AA) and 0.145 mmol HOAt.

    • Why 0.95 eq? To ensure the expensive Amino Acid is in slight excess over the activator, preventing "capping" of the resin by unreacted HATU (guanidinylation).

  • Initiate: Add 0.3 mmol DIEA (2 eq relative to AA). Shake for 30 seconds to activate. The solution should turn yellow.

Step 3: Coupling
  • Transfer the activated solution immediately to the resin.

  • Agitate: Shake gently at room temperature for 2 to 4 hours . (Standard AA is 30-60 min; precious AA requires longer due to lower concentration).

  • Optional - The "Double Couple" Strategy:

    • Instead of 1.5 eq once, use 0.8 eq for 1 hour, drain (save filtrate!), then use fresh 0.8 eq for another hour. This is often more efficient than a single 1.6 eq step.

Step 4: Monitoring (Kaiser Test)

Do not proceed without validation.

  • Take a few beads, wash with Ethanol.

  • Add Ninhydrin reagents (Kaiser Test Kit). Heat at 100°C for 2 min.

  • Result:

    • Colorless/Yellow: Coupling complete (>99%).

    • Blue: Incomplete coupling. Action: Recouple using standard unlabeled Lysine (if <1% error is acceptable) or perform a second coupling with labeled reagent if budget permits.

Step 5: Capping

To ensure no deletion sequences exist (which are hard to purify from the final product):

  • Add Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 minutes.

  • This terminates any unreacted chains, making them easy to filter out during HPLC purification.

Comparative Analysis: Standard vs. Isotope Protocol

ParameterStandard SPPS ProtocolIsotope-Labeled Protocol Rationale
AA Equivalents 5.0 - 10.0 eq1.2 - 2.0 eq Cost conservation ($500+/g).
Coupling Reagent HBTU or DIC/OxymaHATU/HOAt HATU is ~10-100x more reactive, compensating for low conc.
Concentration 0.1 - 0.2 M0.3 - 0.5 M Higher conc. restores reaction rate (

).
Coupling Time 30 - 60 min2 - 4 hours Ensures completion despite lower driving force.
Monitoring Spot checkMandatory Kaiser/Chloranil Essential to prevent loss of batch.

Quality Control & Validation

After cleavage (TFA/TIS/H2O 95:2.5:2.[5]5) and ether precipitation, the peptide must be validated.

Mass Spectrometry Check

You must verify the mass shift.

  • Target Mass:

    
     (for 
    
    
    
    ).
  • Isotopic Purity Calculation:

    
    
    Where 
    
    
    
    is the intensity of the monoisotopic peak.
Troubleshooting Common Issues

Issue: Low Incorporation (Blue Kaiser Test)

  • Cause: Steric hindrance or aggregation.

  • Fix: Use Microwave-assisted coupling (50°C for 10 min) if available. Caution: High temps can cause epimerization (D-isomer formation), though Lysine is generally robust.

Issue: Racemization

  • Cause: Over-activation or excessive base.

  • Fix: Use Oxyma Pure/DIC instead of HATU/DIEA. Oxyma is less prone to inducing racemization than benzotriazoles (HOBt) while maintaining high efficiency.

References

  • Isotope Labeling in Proteomics (SILAC/AQUA)

    • Title: "Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accur
    • Source:N
    • URL:[Link]

  • Fmoc-SPPS Mechanism & Optimization

    • Title: "Solid Phase Peptide Synthesis: Recent Advances and Applic
    • Source:International Journal of Peptide Research and Therapeutics
    • URL:[Link]

  • Coupling Reagents (HATU vs Oxyma)

    • Title: "Evolving peptide synthesis:
    • Source:Chemical Society Reviews
    • URL:[Link]

  • Standard Fmoc-Lys(Boc)

Sources

Application Note: A Senior Scientist's Guide to Incorporating Fmoc-Lys(Boc)-OH-¹³C₆ in SILAC Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Precision in Quantitative Proteomics with SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a robust and widely adopted mass spectrometry-based technique for the quantitative analysis of proteomes.[1][2] The core principle of SILAC involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells.[1] This enables a direct comparison of protein abundance between different experimental conditions with exceptional accuracy and reproducibility.[1] Typically, two populations of cells are cultured in media that are identical except for the isotopic composition of specific essential amino acids, most commonly lysine (Lys) and arginine (Arg). One cell population is grown in a "light" medium containing the natural isotopes (e.g., ¹²C₆-Lys), while the other is cultured in a "heavy" medium with stable, non-radioactive, heavier isotopes (e.g., ¹³C₆-Lys).[2]

Following experimental treatments, the cell populations are combined, and the relative abundance of proteins is determined by the ratio of the mass spectral intensities of the heavy and light peptide pairs.[1] This powerful in vivo labeling strategy minimizes quantitative errors that can be introduced during sample preparation.[1] SILAC has been instrumental in advancing our understanding of cell signaling, post-translational modifications, protein-protein interactions, and drug mechanisms of action.

While commercially available, ready-to-use ¹³C₆-L-Lysine is the standard for SILAC experiments, there are scenarios where a researcher might start with a protected form of the amino acid, such as Fmoc-Lys(Boc)-OH-¹³C₆. This could be due to specific experimental requirements, availability, or cost considerations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of Fmoc-Lys(Boc)-OH-¹³C₆ in SILAC experiments. We will detail the necessary deprotection and purification steps to render the amino acid suitable for cell culture, followed by a complete SILAC protocol.

The Chemistry of Fmoc-Lys(Boc)-OH-¹³C₆: A Double-Edged Sword

Fmoc-Lys(Boc)-OH-¹³C₆ is a derivative of lysine where the alpha-amino group is protected by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group of the side chain is protected by an acid-labile tert-butyloxycarbonyl (Boc) group. This double protection makes it an excellent building block for solid-phase peptide synthesis, preventing unwanted reactions.[3]

However, for SILAC, these protecting groups are a significant hurdle. Cells cannot incorporate amino acids with blocked amino groups into newly synthesized proteins. Therefore, both the Fmoc and Boc groups must be quantitatively removed before the ¹³C₆-Lysine can be used to supplement cell culture media. This deprotection requires harsh chemical treatments that are incompatible with living cells, necessitating a rigorous purification step to ensure the final product is cell-culture grade.

Workflow Overview: From Protected Amino Acid to Quantitative Proteomic Data

The successful use of Fmoc-Lys(Boc)-OH-¹³C₆ in SILAC experiments involves a multi-stage process that begins with chemical deprotection and culminates in mass spectrometry-based data analysis.

SILAC_Workflow cluster_prep Amino Acid Preparation cluster_silac SILAC Experiment cluster_analysis Proteomic Analysis Deprotection Deprotection of Fmoc-Lys(Boc)-OH-¹³C₆ Purification Purification of ¹³C₆-L-Lysine Deprotection->Purification Removal of reagents Sterilization Sterilization and Stock Solution Preparation Purification->Sterilization Quality control Media_Prep Preparation of 'Heavy' SILAC Medium Sterilization->Media_Prep Supplementation Adaptation Cell Adaptation and Labeling (>5 doublings) Media_Prep->Adaptation Experiment Experimental Treatment Adaptation->Experiment Harvest Cell Harvesting and Lysis Experiment->Harvest Mixing Mixing of 'Light' and 'Heavy' Lysates Harvest->Mixing Digestion Protein Digestion (e.g., with Trypsin) Mixing->Digestion MS LC-MS/MS Analysis Digestion->MS Data_Analysis Data Analysis and Quantitation MS->Data_Analysis

Caption: Workflow for SILAC using Fmoc-Lys(Boc)-OH-¹³C₆.

Part 1: Custom Preparation of ¹³C₆-L-Lysine from Fmoc-Lys(Boc)-OH-¹³C₆

This section details the critical, non-standard protocol for preparing cell-culture-grade ¹³C₆-L-Lysine from its protected form. This protocol should be performed in a dedicated chemistry lab, not in a cell culture hood, until the final sterile filtration step.

Protocol 1.1: Two-Step Deprotection of Fmoc-Lys(Boc)-OH-¹³C₆

Rationale: A sequential deprotection is necessary. The Fmoc group is removed under basic conditions, followed by the removal of the Boc group under acidic conditions.

Materials:

  • Fmoc-Lys(Boc)-OH-¹³C₆

  • 20% Piperidine in N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Round bottom flask and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Fmoc Deprotection:

    • Dissolve Fmoc-Lys(Boc)-OH-¹³C₆ in a minimal amount of DMF in a round bottom flask.

    • Add 20% piperidine in DMF. A typical ratio is 10 mL of the piperidine solution per gram of the protected amino acid.

    • Stir the reaction at room temperature for 2 hours.

    • Remove the solvent and piperidine using a rotary evaporator.

  • Boc Deprotection:

    • To the dried residue from the previous step, add a solution of 50% TFA in DCM.

    • Stir the reaction at room temperature for 1 hour.

    • Evaporate the TFA and DCM under a stream of nitrogen in a fume hood or using a rotary evaporator.

    • The resulting product is crude ¹³C₆-L-Lysine as a TFA salt.

Protocol 1.2: Purification of ¹³C₆-L-Lysine

Rationale: This is the most critical step to ensure the removal of toxic deprotection reagents (piperidine and TFA) and byproducts. Ion-exchange chromatography is an effective method for this purification.

Materials:

  • Strong cation exchange (SCX) resin

  • 0.1 M Hydrochloric acid (HCl)

  • 5% Ammonium hydroxide (NH₄OH)

  • Milli-Q water

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve the crude ¹³C₆-L-Lysine TFA salt in Milli-Q water.

  • Binding to SCX Resin:

    • Load the dissolved amino acid solution onto a pre-equilibrated SCX column.

    • Wash the column extensively with Milli-Q water to remove any unbound impurities and residual TFA.

  • Elution: Elute the ¹³C₆-L-Lysine from the column using 5% NH₄OH.

  • Removal of Ammonia: Lyophilize the eluted fraction to remove the ammonium hydroxide and water, yielding the purified ¹³C₆-L-Lysine free base.

  • Conversion to Hydrochloride Salt (Recommended): For enhanced stability and solubility, it is advisable to convert the free base to a hydrochloride salt.

    • Dissolve the lyophilized powder in a minimal amount of 1 M HCl.

    • Lyophilize the solution to obtain ¹³C₆-L-Lysine dihydrochloride.

Protocol 1.3: Quality Control and Stock Solution Preparation

Rationale: Before use in cell culture, the purity and identity of the prepared ¹³C₆-L-Lysine must be confirmed.

Procedure:

  • Quality Control:

    • Confirm the identity and isotopic enrichment of the final product by mass spectrometry.

    • Assess the purity by HPLC.

  • Stock Solution Preparation:

    • Accurately weigh the purified ¹³C₆-L-Lysine dihydrochloride.

    • Dissolve in sterile Milli-Q water or PBS to a convenient stock concentration (e.g., 50 mg/mL).

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot and store at -20°C.

Part 2: Standard SILAC Protocol using the Prepared ¹³C₆-L-Lysine

Once the sterile, purified ¹³C₆-L-Lysine stock solution is prepared, the remainder of the SILAC experiment follows the standard, well-established protocol.

Protocol 2.1: Preparation of SILAC Media

Materials:

  • Lysine- and Arginine-deficient cell culture medium (e.g., DMEM for SILAC)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Sterile stock solution of ¹³C₆-L-Lysine (from Part 1)

  • Sterile stock solution of unlabeled ("light") L-Lysine

  • Sterile stock solution of unlabeled ("light") L-Arginine

  • Other standard media supplements (e.g., L-glutamine, penicillin/streptomycin)

Procedure:

  • "Heavy" Medium Preparation:

    • To 500 mL of Lysine/Arginine-deficient medium, add dFBS to the desired final concentration (e.g., 10%).

    • Add the standard amount of "light" L-Arginine.

    • Add the prepared "heavy" ¹³C₆-L-Lysine to the same final concentration as the light lysine in the "light" medium.

    • Add other required supplements.

  • "Light" Medium Preparation:

    • Prepare identically to the "heavy" medium, but use the "light" L-Lysine stock solution instead of the "heavy" stock.

Protocol 2.2: Cell Adaptation and Labeling

Rationale: Complete incorporation of the heavy amino acid is crucial for accurate quantification. This typically requires at least five to six cell doublings.

Procedure:

  • Culture your cells of interest in the "heavy" and "light" SILAC media in parallel.

  • Passage the cells for a minimum of five to six cell divisions to ensure >95% incorporation of the ¹³C₆-L-Lysine in the "heavy" labeled population.

  • Verification of Incorporation (Optional but Recommended):

    • Harvest a small aliquot of cells from the "heavy" labeled population.

    • Extract proteins, perform a quick in-gel or in-solution digest, and analyze by mass spectrometry to confirm the incorporation efficiency.

Protocol 2.3: Experimental Treatment and Sample Collection
  • Once full incorporation is achieved, apply the desired experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells and vehicle control to the "light" labeled cells).

  • Following the treatment, harvest both cell populations.

  • Wash the cells with PBS and count them to ensure accurate mixing.

  • Combine the "light" and "heavy" cell populations at a 1:1 ratio based on cell number.

  • Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.

Part 3: Sample Processing and Data Analysis

Data_Analysis_Flow cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry cluster_bioinformatics Bioinformatics Protein_Quant Protein Quantification (e.g., BCA Assay) SDS_PAGE SDS-PAGE Separation Protein_Quant->SDS_PAGE In_Gel_Digest In-Gel Tryptic Digestion SDS_PAGE->In_Gel_Digest LC_MSMS LC-MS/MS Analysis In_Gel_Digest->LC_MSMS Database_Search Database Search (e.g., MaxQuant) LC_MSMS->Database_Search Peptide_ID Peptide Identification Database_Search->Peptide_ID Quantification Quantification of Heavy/Light Ratios Peptide_ID->Quantification Protein_Ratio Protein Ratio Calculation Quantification->Protein_Ratio

Caption: Data analysis workflow for a SILAC experiment.

Protocol 3.1: Protein Digestion and Mass Spectrometry
  • Quantify the total protein concentration of the combined lysate.

  • Separate the proteins by SDS-PAGE.

  • Excise gel bands and perform in-gel digestion with a protease such as trypsin. Trypsin cleaves at the C-terminus of lysine and arginine residues, ensuring that most resulting peptides will contain at least one labeled amino acid.

  • Extract the peptides and prepare them for LC-MS/MS analysis.

Data Interpretation: The SILAC Ratio

The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the ¹³C₆-Lysine incorporation. For a peptide containing a single lysine, the "heavy" version will be 6 Da heavier than its "light" counterpart.

Software packages such as MaxQuant are specifically designed for SILAC data analysis. The software will automatically identify the heavy/light peptide pairs and calculate the intensity ratio. This ratio directly reflects the relative abundance of the protein between the two experimental conditions.

Table 1: Example SILAC Data Output

Protein IDGene NameH/L RatioRegulation
P06733HSP90A1.05Unchanged
P62258ACTG10.98Unchanged
Q06830P38 MAPK2.54Upregulated
P27361STAT10.45Downregulated

Troubleshooting and Expert Considerations

  • Incomplete Deprotection: If residual Fmoc or Boc groups remain, the amino acid will not be incorporated. Verify complete deprotection by mass spectrometry before proceeding.

  • Toxicity of Deprotection Reagents: Inadequate purification will lead to cell death. Ensure rigorous purification and consider a pilot experiment with a small batch of cells to test for any toxicity of the prepared medium.

  • Incomplete Labeling: If the cells are not passaged for a sufficient number of doublings, the labeling will be incomplete, leading to inaccurate quantification. Always aim for >95% incorporation.

  • Arginine-to-Proline Conversion: In some cell lines, arginine can be metabolically converted to proline. This can be mitigated by adding unlabeled proline to the SILAC medium.

Conclusion

While the use of pre-protected Fmoc-Lys(Boc)-OH-¹³C₆ in SILAC experiments is a non-standard approach, it is a feasible option for researchers with access to chemical synthesis and purification capabilities. The key to success lies in the meticulous deprotection and purification of the labeled amino acid to ensure it is free of toxic contaminants and suitable for cell culture. By following the detailed protocols and considerations outlined in this application note, researchers can confidently and accurately perform quantitative proteomic experiments, unlocking valuable insights into cellular biology and drug development.

References

  • Mann, M. (2006). Functional and quantitative proteomics using SILAC. Nature Reviews Molecular Cell Biology, 7(9), 685–695. [Link]

  • Ong, S. E., & Mann, M. (2007). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(6), 2650–2660. [Link]

  • Aapptec. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

Sources

Precision Quantitation of Proteotypes: Application of Fmoc-Lys(Boc)-OH-13C6 in Targeted Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the application of Fmoc-Lys(Boc)-OH-13C6 (L-Lysine-13C6, N-α-Fmoc, N-ε-t-Boc) in the synthesis of Stable Isotope Standard (SIS) peptides for absolute protein quantification. Unlike relative quantification methods (e.g., iTRAQ, TMT), the use of heavy-labeled synthetic peptides allows for Absolute Quantification (AQUA) via Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM). This protocol covers the end-to-end workflow: from the solid-phase peptide synthesis (SPPS) of the heavy standard to its purification, certification, and final deployment in LC-MS/MS assays.

Introduction: The Shift to Absolute Quantification

In drug development and biomarker validation, "discovery" proteomics (identifying thousands of proteins) often lacks the precision required for regulatory decision-making. Researchers must transition to Targeted Proteomics , where specific proteins are quantified with high sensitivity and accuracy.

The gold standard for this is the Internal Standard (IS) method. By spiking a biological sample with a known amount of a heavy-labeled peptide that mimics the endogenous target (proteotypic peptide), ionization variations and matrix effects are normalized.

Why this compound?
  • C-Terminal Labeling: Trypsin, the most common protease in proteomics, cleaves at the C-terminus of Lysine (K) and Arginine (R). Incorporating a heavy Lysine at the C-terminus ensures the label is present in the final tryptic fragment analyzed by the mass spectrometer.

  • Fmoc/Boc Orthogonality: The Fmoc group protects the

    
    -amine (removable by base), while the Boc group protects the 
    
    
    
    -amine side chain (removable by acid).[1] This makes the reagent fully compatible with standard Fmoc Solid-Phase Peptide Synthesis (SPPS).
  • Mass Shift (+6 Da): The incorporation of six

    
    C atoms provides a mass shift of +6.0201 Da . This is sufficient to distinguish the heavy standard from the light endogenous peptide in high-resolution mass spectrometry (HRMS) and triple quadrupole (QqQ) systems.
    

Reagent Profile & Mechanism

PropertySpecification
Chemical Name Fmoc-L-Lysine(Boc)-OH-13C6
Isotope Purity

99%

C
Mass Shift +6.0201 Da (relative to unlabeled Lys)
Protecting Groups N-Term: Fmoc (Base labile) Side Chain: Boc (Acid labile)
Solubility Soluble in DMF, NMP, DMSO
Role Building block for SPPS (C-terminal residue)
Mechanism of Action[4]
  • Synthesis: The reagent is coupled to the resin as the first amino acid (C-terminus).

  • Elongation: The peptide chain is grown towards the N-terminus using standard amino acids.

  • Cleavage: TFA treatment removes the peptide from the resin and simultaneously removes the Boc protecting group from the heavy Lysine side chain.

  • Analysis: In the mass spectrometer, the heavy peptide co-elutes with the endogenous peptide but appears at a distinct

    
    .[2]
    

Workflow Visualization

The following diagram outlines the critical path from reagent handling to data acquisition.

AQUA_Workflow cluster_synthesis Phase 1: Standard Production cluster_experiment Phase 2: Proteomics Experiment Node1 This compound (Raw Reagent) Node2 Solid Phase Peptide Synthesis (SPPS) Node1->Node2 Node3 Resin Cleavage & Deprotection (95% TFA) Node2->Node3 Node4 Crude Heavy Peptide Node3->Node4 Node5 Prep-HPLC Purification (>95% Purity) Node4->Node5 Node6 Amino Acid Analysis (AAA) (Absolute Quant of Stock) Node5->Node6 Node9 Spike Heavy Peptide (Known fmol amount) Node6->Node9 Validated Stock Node7 Biological Sample (Cell Lysate/Plasma) Node8 Tryptic Digestion Node7->Node8 Node8->Node9 Node10 LC-MS/MS (SRM/PRM) Node9->Node10 Node11 Data Analysis (Light/Heavy Ratio) Node10->Node11

Figure 1: End-to-end workflow for generating and utilizing 13C6-labeled AQUA peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

Objective: Synthesize a "Heavy" tryptic peptide (e.g., VLVLDTDYK) where K is Lys-13C6.

Materials
  • This compound (The Reagent)[3][4]

  • Pre-loaded Wang Resin (or Rink Amide for C-term amides)

  • Standard Fmoc-Amino Acids

  • Coupling Reagents: HBTU/HOBt or DIC/Oxyma

  • Solvent: DMF (Dimethylformamide)[1]

  • Deprotection: 20% Piperidine in DMF

Step-by-Step Procedure
  • Resin Loading (Critical Step):

    • Since the heavy Lysine is usually the C-terminal residue for tryptic peptides, it is often coupled directly to a linker on the resin.

    • Note: To conserve the expensive isotope reagent, use a lower molar excess (e.g., 2-3x) compared to standard amino acids (5-10x), and extend the coupling time (e.g., 60 mins double coupling).

  • Chain Elongation:

    • Perform standard Fmoc cycles:

      • Deprotection: 20% Piperidine (2 x 5 min). Wash with DMF.

      • Coupling: Activate next Fmoc-AA with HBTU/DIEA. Add to resin.[4] Shake 30-45 min.

    • Repeat until the N-terminal amino acid is attached.

  • Final Cleavage:

    • Wash resin with DCM. Dry under nitrogen.

    • Add Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O .

    • Shake for 2-3 hours.

    • Chemistry Check: The high concentration of TFA removes the peptide from the resin AND removes the Boc group from the heavy Lysine side chain, yielding the free amine.

  • Precipitation:

    • Filter resin. Drop filtrate into ice-cold Diethyl Ether.

    • Centrifuge to pellet the crude heavy peptide.

Protocol 2: Purification and Stock Certification

Scientific Integrity Check: A heavy peptide is useless for absolute quantification if you don't know exactly how much of it you have. Weight is inaccurate due to salts and hydration.

  • Purification:

    • Dissolve crude peptide in Solvent A (0.1% Formic Acid in Water).

    • Run on Prep-HPLC (C18 column) with a gradient of Solvent B (Acetonitrile).

    • Collect the major peak. Lyophilize.

  • Validation (Quality Control):

    • Mass Check: Verify mass using ESI-MS. (Expected Mass = Monoisotopic Mass + 6.02 Da).

    • Purity: Must be >95% by analytical HPLC.

  • Absolute Quantification (The "AQUA" Step):

    • Perform Amino Acid Analysis (AAA) .

    • Hydrolyze a small aliquot (6N HCl, 110°C, 24h).

    • Quantify individual amino acids against a NIST-traceable standard.

    • Result: This gives you the precise molar concentration of your stock solution (e.g., 50.0 pmol/µL).

Protocol 3: LC-MS/MS Acquisition (SRM/PRM)

Objective: Quantify the target protein in a biological sample.

Experimental Setup
  • Digestion: Digest the biological sample (e.g., plasma, cell lysate) with Trypsin (1:50 enzyme:substrate ratio) overnight at 37°C.

  • Spiking:

    • Add the Heavy Peptide stock to the digested sample.

    • Target: Spike at a concentration similar to the expected endogenous level (e.g., if expecting 10 fmol/µL, spike 10 fmol/µL).

  • Desalting: Clean up using C18 StageTips or SPE cartridges to remove salts.

Mass Spectrometry Parameters
  • Method: PRM (Parallel Reaction Monitoring) on Orbitrap or SRM on Triple Quadrupole.

  • Transitions:

    • Select the precursor ion (e.g., Doubly charged

      
      ).
      
    • Light Precursor: Calculated from natural sequence.

    • Heavy Precursor: Light Precursor

      
       + 3.01 (since +6 Da / z=2 = +3).
      
  • Fragment Ions (y-ions):

    • Since the heavy Lysine is at the C-terminus, all y-ions containing the C-terminus will be shifted by +6 Da.

    • b-ions (N-terminal fragments) will NOT have a mass shift (unless they contain the C-term, which is rare for b-ions).

    • Selection Rule: Pick 3-4 intense y-ions (e.g., y3, y4, y5) for quantitation.

Data Analysis & Calculation

Logic: Since the heavy peptide and light peptide are chemically identical (except for mass), they have the exact same ionization efficiency and retention time.

  • Extract Ion Chromatograms (XIC):

    • Extract the Light Transitions (Sum of peak areas).

    • Extract the Heavy Transitions (Sum of peak areas).

  • Calculate Ratio:

    
    
    
  • Absolute Quantitation:

    
    
    

Example Data Table:

Sample IDLight Area (

)
Heavy Area (

)
Ratio (

)
Spike (

)
Result (

)
Ctrl_01 4.50E65.00E60.9010.09.0
Ctrl_02 4.60E65.10E60.9010.09.0
Treat_01 9.20E65.05E61.8210.018.2

References

  • Gerber, S. A., Rush, J., Stemman, O., Kirschner, M. W., & Gygi, S. P. (2003). Absolute quantification of proteins and phosphoproteins from cell lysates by tandem MS.[5] Proceedings of the National Academy of Sciences, 100(12), 6940–6945.[5] Link

  • Bronstrup, M. (2004). Absolute quantification strategies in proteomics. Expert Review of Proteomics, 1(4), 503-512. Link

  • Kirkpatrick, D. S., et al. (2005). The absolute quantification strategy: a general procedure for the quantification of proteins and post-translational modifications. Methods, 35(3), 265-273. Link

  • Thermo Fisher Scientific. HeavyPeptide AQUA Custom Synthesis Service. Link[6]

  • Sigma-Aldrich. AQUA™ Peptides Technical Guide. Link

Sources

Advanced Structural Interrogation of Lysine Residues: Applications of Fmoc-Lys(Boc)-OH-13C6 in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise characterization of lysine residues is critical in structural biology due to their prevalence in active sites, role in electrostatics, and susceptibility to post-translational modifications (PTMs).[1] While uniform isotopic labeling (


C/

N) of proteins via bacterial expression is standard, it often results in spectral crowding and ambiguity for large systems. The site-specific incorporation of Fmoc-Lys(Boc)-OH-13C6 via Solid Phase Peptide Synthesis (SPPS) offers a high-fidelity alternative. This application note details the utility of this reagent in resolving side-chain dynamics, unambiguously assigning PTMs (specifically acetylation and methylation), and mapping protein-protein interfaces, supported by optimized SPPS and NMR protocols.

Technical Mechanism & Utility

Reagent Profile
  • Chemical Name:

    
    -
    
    
    
    -(9-Fluorenylmethyloxycarbonyl)-
    
    
    -
    
    
    -(tert-butyloxycarbonyl)-L-lysine-
    
    
    C
    
    
    .[2]
  • Isotopic Labeling: Uniform

    
    C labeling of all 6 carbon atoms (C
    
    
    
    , C
    
    
    , C
    
    
    , C
    
    
    , C
    
    
    , and Carbonyl).
  • Protection Strategy:

    • Fmoc: Base-labile (removed by piperidine), protecting the

      
      -amine for chain elongation.
      
    • Boc: Acid-labile (removed by TFA), protecting the

      
      -amine side chain to prevent branching or side-reactions during synthesis.
      
Why Site-Specific C Labeling?

In standard biological NMR, lysine side chains often suffer from severe signal overlap, particularly in the aliphatic region (


H 1.2–1.8 ppm). By incorporating this compound at a single, predetermined position:
  • Spectral Simplification: The resulting NMR spectrum contains signals only from the labeled residue(s), eliminating background noise from the remaining unlabeled sequence.

  • Topology Assignment: The uniform

    
    C labeling allows for complete "walking" of the side chain spin system using HCCH-TOCSY experiments without interruption.
    
  • PTM Fingerprinting: Modifications at the

    
    -amine (e.g., acetylation) induce distinct chemical shift perturbations (CSPs) in the adjacent 
    
    
    
    C
    
    
    and
    
    
    C
    
    
    nuclei, providing an unambiguous readout of the modification state.

Experimental Workflow

Diagram 1: From Synthesis to Spectral Assignment

The following workflow illustrates the integration of this compound into a structural biology pipeline.

G Reagent This compound SPPS SPPS (Site-Specific) Reagent->SPPS Coupling Cleavage TFA Cleavage (Boc Removal) SPPS->Cleavage Deprotection Purification HPLC Purification & Folding Cleavage->Purification Isolation NMR NMR Acquisition (1H-13C HSQC) Purification->NMR Sample Prep Analysis Data Analysis: Dynamics/PTMs NMR->Analysis Assignment

Caption: Integrated workflow for site-specific lysine interrogation. High-fidelity incorporation ensures that NMR signals originate exclusively from the targeted residue.

Protocol 1: Cost-Optimized SPPS Incorporation

Rationale: Isotope-labeled Fmoc amino acids are significantly more expensive than standard reagents. Standard automated protocols often use 5–10 equivalents, which is wasteful. This manual "double-coupling" protocol maximizes incorporation efficiency while minimizing reagent consumption.

Materials
  • Resin (e.g., Wang or Rink Amide, 0.1 mmol scale).

  • This compound.[2][3][4][5]

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Methodology
  • Pre-Activation (Critical):

    • Dissolve 1.2 equivalents (relative to resin loading) of this compound in minimum DMF.

    • Add 1.15 equivalents of HATU.

    • Add 2.4 equivalents of DIPEA immediately before adding to the resin.

    • Note: Using HATU instead of HBTU improves coupling efficiency for expensive residues.

  • Coupling 1 (Long Duration):

    • Add the pre-activated mixture to the deprotected resin.

    • Shake/agitate for 60–90 minutes (standard is 30-45 min).

    • Drain and wash with DMF (3x). Do not deprotect yet.

  • Coupling 2 (Scavenging):

    • Perform a second coupling using 0.5 equivalents of the labeled Lysine (if budget permits) OR a "cap" with unlabeled Fmoc-Lys(Boc)-OH if 100% isotopic purity at that site is not strictly required (though this dilutes the signal).

    • Best Practice: For critical applications, use 0.5 eq of labeled reagent for the second coupling to push completion to >99%.

  • Capping:

    • Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Cleavage:

    • Treat with 95% TFA / 2.5% TIS / 2.5% H2O for 2–3 hours. This simultaneously cleaves the peptide from the resin and removes the Boc group from the lysine side chain.

Protocol 2: NMR Acquisition & Assignment

Rationale: The aliphatic side chain of lysine requires specific pulse sequences to resolve the carbon connectivity. The


C

is the most distinct marker.
Pulse Sequence Selection
ExperimentPurposeTypical Parameter (Lys)
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

H-

C HSQC
Primary fingerprint. Correlates proton to attached carbon.C

appears at ~42 ppm (distinct from other aliphatics).
HCCH-TOCSY Correlates all protons in the side chain spin system via

C-

C couplings.
Mixing time: 12–16 ms. Allows "walking" from H

to H

.

C

/

Relaxation
Measures side-chain mobility/entropy.Critical for studying binding interfaces.
Data Table: Typical Lysine C Chemical Shifts (Random Coil)

Use these values as a baseline for assignment.

Atom Position

C Shift (ppm)

H Shift (ppm)
Structural Note
C

56.04.3Backbone connectivity.
C

33.11.8Often overlaps with Arg/Leu.
C

25.01.4Highly overlapped region.
C

29.01.7Sensitive to

-amine state.
C

42.1 3.0 Diagnostic Marker. Distinctly downfield due to N

.

Application Case Study: Detecting Acetylation

One of the most powerful applications of this compound is the detection of Post-Translational Modifications (PTMs) such as acetylation (e.g., Histone H3K9ac or H3K27ac).

Mechanism of Detection

When the


-amine is acetylated, the positive charge is neutralized, and an amide bond is formed. This causes a significant Chemical Shift Perturbation (CSP) in the 

C

and

H

signals.
  • Native State (

    
    ): 
    
    • 
      C
      
      
      
      : ~42.0 ppm
    • 
      H
      
      
      
      : ~3.00 ppm
  • Acetylated State (

    
    ): 
    
    • 
      C
      
      
      
      : Shifts downfield (typically ~40–44 ppm range depending on solvent/pH, but the proton shift is more dramatic).
    • 
      H
      
      
      
      : Shifts downfield significantly to ~3.2–3.4 ppm due to the amide environment.
    • Direct Observation:[6][7][8] If the acetyl group itself is

      
      C labeled (using labeled Acetyl-CoA), a carbonyl signal appears. However, with Lys-13C6 , we observe the shift of the Lysine scaffold itself.
      
Diagram 2: PTM Detection Logic

PTM Native Native Lysine (NH3+ Charged) Reaction Acetylation Event (KAT Enzyme) Native->Reaction Spectrum_Native NMR Signal: Cε ~42ppm / Hε ~3.0ppm Native->Spectrum_Native generates Acetylated Acetylated Lysine (Amide Neutral) Reaction->Acetylated Spectrum_Ac NMR Signal Shifted: Cε Perturbed / Hε Deshielded Acetylated->Spectrum_Ac generates

Caption: Chemical shift perturbation logic for detecting Lysine acetylation. The neutralization of the side chain charge induces measurable shifts in the Cε/Hε correlation.

References

  • Clore, G. M., & Gronenborn, A. M. (1998). NMR structure determination of proteins and protein complexes. Proceedings of the National Academy of Sciences , 95(11), 5891-5898. Link

  • Kay, L. E. (2011). NMR studies of protein structure and dynamics. Journal of Magnetic Resonance , 210(2), 159-170. (Foundational work on side-chain dynamics). Link

  • Liokatis, S., et al. (2010).[8][9] Isotopic labeling of lysine residues for NMR studies of protein acetylation. Journal of the American Chemical Society , 132(42), 14704-14705. (Specific application to Acetylation). Link

  • Sigma-Aldrich/Merck . Stable Isotope Labeled Amino Acids Product Guide. (Standard commercial specifications for this compound). Link

  • Takeda, M., et al. (2021).[1] Conformational features and ionization states of Lys side chains in a protein studied using the stereo-array isotope labeling (SAIL) method. Magnetic Resonance , 2, 223–237.[1] Link

Sources

Cleavage and deprotection of peptides synthesized with Fmoc-Lys(Boc)-OH-13C6

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Cleavage and Global Deprotection of Peptides Containing Fmoc-Lys(Boc)-OH-


C

Abstract & Scope

This technical guide details the critical "global deprotection and cleavage" phase for peptides synthesized using Fmoc-Lys(Boc)-OH-13C6 (Stable Isotope Labeled Lysine). While the chemical mechanism of removing the


C-labeled Boc-Lysine mirrors standard lysine, the high cost of isotopically labeled precursors demands a protocol optimized for maximum yield recovery  and zero side-reactions .

The primary risk in this step is the generation of tert-butyl carbocations (


) from the Boc group.[1][2] Without adequate scavenging, these electrophiles will permanently alkylate nucleophilic residues (Trp, Cys, Met, Tyr), rendering the expensive labeled peptide useless. This guide provides a self-validating protocol to mitigate these risks.

Chemical Logic & Mechanism

The Threat

Upon exposure to Trifluoroacetic Acid (TFA), the Boc group on the lysine side chain undergoes acidolysis.

  • Protonation: The carbonyl oxygen of the Boc group accepts a proton.[1][2]

  • Fragmentation: The bond breaks, releasing the deprotected Lysine side chain (

    
    ) and a tert-butyl cation (
    
    
    
    )
    .
  • Fate of

    
    : 
    
    • Ideal Path: The cation reacts with a scavenger (e.g., water, silane, thiol) to form a non-reactive inert species.

    • Destructive Path: The cation attacks electron-rich side chains of the peptide (e.g., the indole ring of Trp, the sulfur of Cys/Met), creating permanent "mass adducts" (+56 Da).

The C Factor

The


C

label is located on the lysine backbone/side-chain carbons. It is chemically stable and does not alter the reaction kinetics (negligible kinetic isotope effect). However, it alters the Quality Control parameters. The target mass will be shifted by exactly +6.0201 Da per Lysine residue compared to the native sequence.

Experimental Workflow (Visualized)

CleavageWorkflow Start Start: Peptidyl-Resin (Dried) Prep Preparation Wash with DCM to remove DMF Start->Prep Cocktail Cocktail Selection (See Table 1) Prep->Cocktail Reaction Reaction 2-3 Hours @ RT (Orbital Shaking) Cocktail->Reaction Add 10-20 mL/g resin Filter Filtration Separate Resin from Filtrate Reaction->Filter Precip Precipitation Add cold Diethyl Ether (-20°C) Filter->Precip Filtrate contains Peptide Centrifuge Centrifuge & Wash 3x Ether Wash Cycle Precip->Centrifuge QC QC Analysis LC-MS (Check +6 Da Shift) Centrifuge->QC

Figure 1: Step-by-step workflow for high-fidelity cleavage of isotope-labeled peptides.

Detailed Protocol

Step 1: Cocktail Selection (Critical)

Do not use a generic cocktail. Select based on your peptide's sequence to protect the


C-labeled product.
Peptide CompositionRecommended Cocktail (Vol/Vol)Role of Components
Standard (No Cys, Met, Trp)Cocktail A: 95% TFA2.5% TIS2.5% H₂OTFA: Acidolysis source.TIS: Scavenges Trt/Pbf cations.H₂O: Scavenges

(from Boc).
Sensitive (Contains Met, Trp, Tyr)Cocktail B (Reagent K modified): 94% TFA2.5% TIS2.5% H₂O1.0% DODT (or EDT)DODT/EDT: Critical dithiol scavengers to prevent Met oxidation and

alkylation of Trp.
High Cysteine Cocktail C: 92.5% TFA2.5% TIS2.5% H₂O2.5% DODTHigh Thiol Content: Essential to keep Cys reduced and trap cations.
  • Note: DODT (3,6-Dioxa-1,8-octanedithiol) is preferred over EDT (Ethanedithiol) due to lower odor, but EDT is the "gold standard" for scavenging efficiency if DODT is unavailable.

Step 2: Resin Preparation
  • Ensure the peptidyl-resin is completely dry . Residual DMF (from synthesis) is basic and will neutralize the TFA, causing incomplete deprotection.

  • Wash resin 3x with Dichloromethane (DCM) and dry under Nitrogen flow for 15 mins.

Step 3: The Reaction
  • Place resin in a polypropylene syringe reactor or glass vial.

  • Add the selected Cleavage Cocktail at a ratio of 10–20 mL per gram of resin .

  • Cap tightly. Shake (orbital shaker) at room temperature (

    
    C).
    
    • Standard Time: 2 Hours.[3]

    • Arginine-rich (>3 Arg): 3 Hours (Pbf removal is slow).

    • Sensitive (Trp/Met): Do not exceed 4 hours to minimize side reactions.

Step 4: Precipitation & Isolation[1][4]
  • Filtration: Filter the reaction mixture into a 50 mL centrifuge tube.

    • Yield Tip: Rinse the resin with 1 mL of fresh TFA to recover residual labeled peptide trapped in the resin pores. Combine with the main filtrate.

  • Volume Reduction: Use a nitrogen stream to evaporate the TFA until the volume is reduced to ~2-3 mL. Do not evaporate to dryness (this concentrates scavengers and can cause re-alkylation).

  • Precipitation: Add cold Diethyl Ether (pre-chilled to -20°C) to the tube (fill to 40 mL mark). A white precipitate should form immediately.

  • Centrifugation: Centrifuge at 3000 x g for 5 minutes. Decant the supernatant (which contains the scavengers).

  • Washing: Resuspend the pellet in fresh cold ether, vortex, and centrifuge again. Repeat this wash 2 more times.

  • Drying: Decant ether and air-dry the pellet under a fume hood.

Quality Control & Validation

To validate the success of the synthesis using This compound , you must verify the mass shift.

Mass Calculation Formula


  • 
    : Theoretical monoisotopic mass of the peptide with standard Carbon-12.
    
  • 
    : Number of Lysine residues in the sequence.
    
Example Calculation
  • Sequence: Ac-Ala-Lys -Gly-NH2

  • Native Mass (

    
    C):  286.16 Da
    
  • Labeled Mass (

    
    C
    
    
    
    ):
    
    
    Da
Scavenger Efficiency Check (HPLC/MS)

Analyze the crude peptide by LC-MS. Look for these specific error peaks:

  • +56 Da: Indicates

    
     alkylation (Scavenger failure).
    
  • +16 Da: Indicates Methionine oxidation (Old scavengers or air exposure).

  • +96 Da: Indicates incomplete removal of Pbf (if Arg is present; extend cleavage time).

Scavenging Mechanism (Visualized)

Scavenging Boc Boc Group (On Lysine) Cation t-Butyl Cation (tBu+) Boc->Cation TFA Acidolysis TFA TFA (Acid) TFA->Boc SafeProduct Inert Adduct (Safe Removal) Cation->SafeProduct Path A: Trapped by Scavenger (DESIRED) Damage Alkylated Peptide (+56 Da Error) Cation->Damage Path B: Attacks Peptide (AVOID) Scavenger Scavenger (H2O / TIS / DODT) Scavenger->SafeProduct Residue Nucleophilic Residue (Trp / Cys / Met) Residue->Damage

Figure 2: Mechanistic pathway of Boc removal. Path A represents the successful scavenging required to protect the


C-labeled peptide.

References

  • CEM Corporation. Peptide Cleavage and Protected Cleavage Procedures. Available at: [Link]

  • Sole, N. A., & Barany, G. (1992).Optimization of solid-phase synthesis of [Ala8]-Dynorphin A. Journal of Organic Chemistry. (Discusses Reagent K and scavenger logic).
  • Ong, S. E., et al. (2002).Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics.

Sources

Precision Quantitation of Proteomes: Application Note on 13C6-Lysine Incorporation and MS Data Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the rigorous methodology for utilizing


C

-Lysine (Lys6)
in quantitative proteomics. While Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a gold standard for differential expression analysis, the specific use of

C

-Lysine presents unique data analysis requirements regarding mass shift calculation, enzymatic digestion logic, and software configuration. This guide covers the end-to-end workflow from cell culture to bioinformatic validation, focusing on MaxQuant for discovery and Skyline for targeted validation.

Mechanism & Theoretical Grounding

The Physics of the Label

Lysine (


) contains six carbon atoms. Replacing naturally occurring 

C with stable isotope

C results in a mass increase of:

Unlike deuterium labeling, which can affect retention time due to the isotope effect,


C labeling is chemically identical to the endogenous amino acid, ensuring co-elution in Reverse Phase Liquid Chromatography (RPLC). This co-elution is critical for accurate quantification, as it minimizes ionization suppression differences between light (L) and heavy (H) peptides.
The "Orphan Peptide" Challenge (Trypsin vs. Lys-C)

A critical, often overlooked aspect of Lys6-only labeling is the choice of protease.

  • Trypsin: Cleaves at Lysine (K) and Arginine (R). If only Lys6 is used, peptides ending in Arginine will not carry a label (unless they contain an internal missed-cleavage Lysine). These "orphan" light peptides lack a heavy counterpart, rendering them unquantifiable in a standard SILAC pair analysis.

  • Lys-C: Cleaves only at Lysine. Recommendation: Use Lys-C (or a Lys-C/Trypsin mix with strict filtering) to ensure every C-terminal peptide contains a quantifiable label.

Experimental Workflow

Diagram: The Lys6 SILAC Workflow

The following diagram outlines the critical path from culture to data, highlighting the Quality Control (QC) checkpoints.

SILAC_Workflow Culture Cell Culture (Dialyzed FBS) Labeling Labeling Phase (>5 Doublings) Culture->Labeling + 13C6-Lysine QC_Incorp QC: Incorporation Check (Must be >95%) Labeling->QC_Incorp QC_Incorp->Labeling Fail (Continue Culture) Mixing Sample Mixing (1:1) QC_Incorp->Mixing Pass Digestion Enzymatic Digestion (Lys-C Preferred) Mixing->Digestion LCMS LC-MS/MS Analysis (Orbitrap/Q-TOF) Digestion->LCMS

Figure 1: Critical path for Lys6 SILAC experiments. Note the mandatory QC step before sample mixing.

Protocol: Labeling and Sample Prep

Reagents:

  • 
    C
    
    
    
    L-Lysine-2HCl (99% isotopic purity).[1]
  • Dialyzed Fetal Bovine Serum (FBS) (10 kDa cutoff) – Crucial to remove endogenous light lysine.

  • Lysine-deficient DMEM/RPMI.

Step-by-Step:

  • Media Prep: Reconstitute lysine-deficient media with

    
    C
    
    
    
    -Lysine (Heavy) or standard L-Lysine (Light) at 0.4 mM (or cell-line specific concentration). Supplement with 10% Dialyzed FBS.
  • Adaptation: Passage cells for at least 5-6 doublings . This statistically ensures >97% replacement of the proteome.

  • Lysis: Lyse cells in 8M Urea or SDS-buffer.

  • Quantification: Use a colorimetric assay (BCA/Bradford) to determine protein concentration.

  • Mixing: Mix Light and Heavy lysates at a strict 1:1 ratio by protein mass.

  • Digestion:

    • Preferred: Digestion with Lys-C (1:100 enzyme:protein ratio) overnight.

    • Alternative: Trypsin digestion.[2] Note: You must filter data later to exclude Arg-ending peptides.

Data Analysis & Software Configuration

This section provides the specific parameters for processing Lys6 data.

MaxQuant Configuration (Discovery Proteomics)

MaxQuant is the industry standard for SILAC ratio calculation.

Table 1: MaxQuant Group-Specific Parameters

ParameterSettingRationale
Type StandardStandard SILAC quantification.
Multiplicity 2Defines two channels (Light and Heavy).
Light Label (Empty)Natural isotope abundance.[3]
Heavy Label Lys6 Selects the +6.02 Da modification.
Max. Labeled AA 3Allows for up to 3 lysines per peptide (missed cleavages).
Re-quantify EnableHelps quantify low-abundance partners in high-ratio scenarios.
Match Between Runs OptionalEnable if analyzing multiple fractions or replicates.

Self-Validating The MaxQuant Output:

  • Open peptides.txt.

  • Filter for column Ratio H/L Count.

  • Validation Rule: If using Trypsin, ensure that peptides with Ratio H/L values actually contain a Lysine. MaxQuant usually handles this, but manual verification of "orphan" Arg-peptides prevents false negatives.

Skyline Configuration (Targeted/Validation)

For validating specific targets or checking incorporation efficiency.

Step-by-Step Protocol:

  • Settings > Peptide Settings > Modifications .[4]

  • Isotope Modifications: Click "Add".[4]

    • Name: 13C6-Lysine.[1][2][5][6][7][8]

    • Amino Acid:[1][9] K.

    • Terminus: Anywhere (unless using Lys-C, then C-term).

    • 13C: Check box (Formula becomes

      
      ).
      
    • Mass Shift: Ensure it reads ~6.02 Da.

  • Settings > Transition Settings > Filter .

    • Ion Types: y, b.

    • Product Ions: If the label is C-terminal (Lys-C digest), y-ions will be heavy, b-ions will be light. If the label is internal (missed cleavage), fragment masses shift depending on position. Skyline calculates this automatically only if the modification is defined correctly.

Quality Control: Calculating Incorporation Efficiency

Before analyzing biological data, you must prove the label worked.[10]

The Logic: If labeling is 100% complete, a "Heavy-only" sample should show 0% signal at the "Light" mass. Any signal at the Light mass indicates incomplete turnover or contamination.

Calculation:


[11]

Acceptance Criteria:

  • > 95%: Proceed to experiment.

  • < 95%: Do not proceed. Causes: Insufficient doublings, non-dialyzed FBS, or high proline conversion (rare for Lys, common for Arg).

Troubleshooting & Decision Logic

Use the following decision tree to resolve data anomalies.

Analysis_Logic Start Analyze MS Data Check_Incorp Check Incorporation (Heavy Only Sample) Start->Check_Incorp Pass_Incorp Is Incorporation >95%? Check_Incorp->Pass_Incorp Fail_Incorp_Action STOP: Check FBS quality or increase doublings Pass_Incorp->Fail_Incorp_Action No Quant_Step Quantify H/L Ratios Pass_Incorp->Quant_Step Yes Orphan_Check Are many peptides unquantified? Quant_Step->Orphan_Check Arg_Issue Diagnosis: Trypsin used? Arg-ending peptides have no label. Orphan_Check->Arg_Issue Yes Solution Filter dataset for K-containing peptides only Arg_Issue->Solution

Figure 2: Troubleshooting logic for Lys6 data analysis.

References

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics. Link

  • Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification. Nature Biotechnology. Link

  • MacCoss, M. J., et al. (2010). Skyline: an open source document editor for creating and analyzing targeted proteomics experiments. Bioinformatics. Link

  • Thermo Fisher Scientific. SILAC Protein Quantitation Kits - Protocol & Troubleshooting. Link

Sources

Revolutionizing NMR Structural Biology: A Guide to Selective Isotope Labeling with Fmoc-Lys(Boc)-OH-¹³C₆

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of proteins at atomic resolution.[1] For proteins larger than 10 kDa, isotopic labeling is indispensable for simplifying complex spectra and overcoming the limitations imposed by signal overlap and line broadening.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Fmoc-L-Lys(Boc)-OH-¹³C₆ for selective isotope labeling of lysine residues in proteins for NMR studies. We will delve into the rationale behind selective labeling, compare different expression systems, provide detailed protocols for protein expression and purification, and outline essential quality control measures to ensure high-quality NMR data.

Introduction: The Power of Selective Isotope Labeling in Protein NMR

Uniform isotopic labeling (e.g., with ¹⁵N and ¹³C) is a standard approach in protein NMR that makes all carbon and nitrogen sites "NMR-visible".[1] However, for large proteins, the resulting spectra can be overwhelmingly complex due to severe signal overlap.[1][4] Selective isotope labeling, where only specific amino acid types or even specific atoms within an amino acid are isotopically enriched, offers a powerful solution to this challenge.[4][5] This strategy "turns on" signals from selected sites, simplifying spectra, improving sensitivity, and facilitating resonance assignment.[1]

Lysine residues are of particular interest for selective labeling. They are frequently found on the protein surface, often playing crucial roles in protein-protein interactions, ligand binding, and post-translational modifications. By selectively labeling lysine residues with ¹³C, we can introduce site-specific NMR probes to investigate these critical biological events. Fmoc-L-Lys(Boc)-OH-¹³C₆ is a commercially available, protected amino acid derivative that is ideal for this purpose, enabling the targeted incorporation of a ¹³C₆-labeled lysine into the protein of interest.[6][7][8][9][10]

Strategic Considerations: Why Choose Fmoc-Lys(Boc)-OH-¹³C₆?

The decision to use Fmoc-Lys(Boc)-OH-¹³C₆ for selective labeling is driven by several key advantages:

  • Spectral Simplification: By only labeling lysine residues, the resulting ¹³C-edited NMR spectra will be significantly less crowded, allowing for the unambiguous assignment and analysis of signals from these specific residues.[4]

  • Probing Functional Sites: Lysine residues are often located in functionally important regions of proteins. Labeling them provides a direct window into conformational changes and interactions occurring at these sites.

  • Minimal Perturbation: The incorporation of stable isotopes does not significantly alter the protein's structure or function, ensuring that the observed NMR data reflects the native state.

  • Versatility: This approach can be combined with other labeling schemes, such as uniform ¹⁵N labeling, to perform powerful multi-dimensional NMR experiments that correlate the lysine sidechain carbons with backbone amides.

Choosing the Right Expression System: A Comparative Analysis

The successful incorporation of Fmoc-Lys(Boc)-OH-¹³C₆ into a target protein is critically dependent on the choice of expression system. The two primary methods are in vivo expression using bacterial cells and in vitro cell-free protein synthesis.

FeatureIn Vivo Expression (e.g., E. coli)Cell-Free Protein Synthesis (CFPS)
Principle Genetically engineered cells overexpress the target protein in a culture medium containing the labeled amino acid.[11][12]Protein synthesis is carried out in a cell lysate containing all the necessary translational machinery.[13][14][15][16]
Cost-Effectiveness Generally more cost-effective for large-scale production.[11][12]Reagents can be more expensive, but the efficient use of labeled amino acids can offset costs.[13][16][17]
Protein Yield Typically higher yields.Generally lower yields per reaction volume, but can be scaled up.[13][16]
Isotope Scrambling Can be an issue due to metabolic cross-talk between amino acid biosynthesis pathways.[4]Minimal to no isotope scrambling, as metabolic enzymes are limited.[13][14]
Efficiency of Label Incorporation Less efficient as labeled amino acids are incorporated into all newly synthesized proteins, not just the target.[13]Highly efficient as the target protein is the primary product.[13][14]
Suitability for Toxic Proteins Can be challenging if the target protein is toxic to the host cells.[11][12]Well-suited for expressing toxic proteins as there are no cell viability constraints.[16]

Expert Recommendation: For selective labeling with expensive precursors like Fmoc-Lys(Boc)-OH-¹³C₆, cell-free protein synthesis is often the superior choice . The high efficiency of incorporation and the absence of isotope scrambling ensure that the costly labeled amino acid is used judiciously, leading to a high-quality, specifically labeled protein sample.[13][14]

Experimental Workflow and Protocols

The following sections provide a detailed, step-by-step guide for the preparation of a ¹³C₆-Lysine labeled protein sample for NMR analysis, with a focus on the recommended cell-free protein synthesis approach.

Visualizing the Workflow

NMR_Sample_Prep_Workflow cluster_prep Plasmid Preparation cluster_expression Cell-Free Protein Expression cluster_purification Protein Purification cluster_qc Quality Control & NMR Sample Preparation Plasmid Target Gene in Expression Vector CFPS Incubate at 30°C Plasmid->CFPS Lysate Cell Lysate (e.g., E. coli S30) Lysate->CFPS Reagents Reaction Mix (Energy source, buffers) Reagents->CFPS Labeled_AA Fmoc-Lys(Boc)-OH-¹³C₆ + 19 unlabeled amino acids Labeled_AA->CFPS Affinity Affinity Chromatography (e.g., Ni-NTA for His-tag) CFPS->Affinity Crude Lysate Cleavage Tag Cleavage (Optional, e.g., TEV protease) Affinity->Cleavage Purified Protein SEC Size-Exclusion Chromatography (Buffer exchange) Cleavage->SEC QC SDS-PAGE, Mass Spec, DLS SEC->QC Final Purified Protein NMR_Sample Concentrate Protein, Add D₂O, Transfer to NMR tube QC->NMR_Sample

Sources

Troubleshooting & Optimization

Preventing side reactions during Fmoc-Lys(Boc)-OH-13C6 deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Value Isotope Reagent Handling Subject: Optimization & Troubleshooting for Fmoc-Lys(Boc)-OH-13C6 Ticket ID: ISO-LYS-13C6-SUP Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Zero-Loss" Mandate

You are working with This compound , a stable isotope-labeled building block where the lysine backbone is fully substituted with Carbon-13.[1] Due to the significant cost of this reagent, "preventing side reactions" is not just about purity—it is about yield conservation .

The primary risks associated with this molecule occur at two distinct stages:

  • Iterative Fmoc Removal: Risk of Diketopiperazine (DKP) formation (loss of reagent) and incomplete deprotection (deletion sequences).

  • Global Deprotection (Boc Removal): The release of the tert-butyl cation, which acts as a "chemical shrapnel," permanently alkylating sensitive residues (Trp, Met, Tyr) if not intercepted.

This guide provides self-validating protocols to mitigate these risks.

Module 1: The Fmoc Removal Step (Iterative Synthesis)

Context: This step occurs while the peptide is still attached to the resin. The goal is to remove the Fmoc group to allow the next coupling without losing the expensive Lysine-13C6 unit.

Critical Side Reaction: Diketopiperazine (DKP) Formation

If this compound is the second amino acid coupled to the resin (C-terminal position 2), it is highly susceptible to DKP formation upon Fmoc removal. The free amine attacks the C-terminal ester, cleaving the dipeptide from the resin.

  • Result: You lose 100% of your labeled Lysine into the waste stream.

Protocol 1.1: Preventing DKP Loss

  • Standard Protocol: 20% Piperidine in DMF.[2][]

  • Optimized Protocol (For Lys-13C6 at Position 2):

    • Reagent: Use Short Deprotection Cycles with high flow rates.

    • Base: Switch to 20% Piperidine in DMF (no change in base, but change in time).

    • Time: 2 x 3 minutes (instead of standard 2 x 10 min).

    • Rationale: DKP formation is time-dependent. Rapid deprotection followed by immediate washing and immediate coupling of the 3rd amino acid minimizes the window for cyclization.

    • Alternative: Use Trityl (Trt) linkers or 2-Chlorotrityl chloride resin if possible; the steric bulk prevents DKP.

Critical Side Reaction: Incomplete Deprotection (Aggregation)

Lysine-rich sequences are prone to hydrogen-bond aggregation (beta-sheet formation), making the Fmoc group inaccessible.

  • Result: Deletion sequences (Missing Lys-13C6).

Protocol 1.2: The "Magic Mixture" for Aggregation If you observe sluggish deprotection (monitoring via UV at 301 nm):

  • Add Chaotropic Salts: Add 0.1 M HOBt (1-Hydroxybenzotriazole) to the 20% Piperidine deprotection solution.

  • Mechanism: HOBt disrupts inter-chain hydrogen bonds, "relaxing" the peptide backbone and exposing the Fmoc group for removal.

Module 2: Global Deprotection & Cleavage (The Boc Removal)

Context: This is the final step using Trifluoroacetic Acid (TFA).[2] The acid removes the Boc group from the Lysine side chain.[4]

  • The Enemy: The tert-butyl cation (

    
    ).
    
  • The Threat: Once Boc cleaves, the

    
     cation seeks electrons. If it doesn't find a scavenger, it will alkylate Tryptophan (mass +56), Methionine, or Tyrosine.
    
Visualizing the Threat Landscape

G Start This compound (In Peptide Chain) TFA TFA Acidolysis Start->TFA Cation t-Butyl Cation (tBu+) (The Enemy) TFA->Cation Generates Scavenger Scavengers (TIS, Water, EDT) Cation->Scavenger Fast Kinetic Capture Sensitive Sensitive Residues (Trp, Tyr, Met) Cation->Sensitive Slow Kinetic Capture (If Scavengers Missing) Safe Isobutylene / t-Butanol (Inert Waste) Scavenger->Safe Damage Alkylated Peptide (Irreversible Impurity) Sensitive->Damage

Figure 1: The kinetic competition between scavengers and peptide side-chains for the reactive t-butyl cation.

Protocol 2.1: The Scavenger Matrix

Do not use a generic cocktail. Select based on your peptide sequence to protect the Lys-13C6 integrity.

Peptide CompositionRecommended Cocktail (Vol/Vol)Role of Components
Standard (No Cys/Met/Trp) Cocktail B: 95% TFA2.5% TIS2.5% WaterTIS: Primary cation scavenger.Water: Hydrolyzes cations to alcohols.
Contains Trp or Tyr Cocktail B (Modified): 90% TFA5% TIS5% WaterIncreased TIS ensures ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

is trapped before it hits the Indole ring of Trp.
Contains Met or Cys Reagent K: 82.5% TFA5% Phenol5% Thioanisole2.5% EDT5% WaterEDT: Crucial for keeping Cys reduced.Thioanisole: Prevents Met oxidation and

alkylation.

Critical Technical Note: The 13C6 label is stable in TFA. You do not need to alter cleavage time (typically 2-3 hours) for the isotope. However, over-cleavage (>4 hours) increases the risk of


 alkylating the Lysine-13C6 side chain itself (rare, but possible). Stick to 2-3 hours. 

Module 3: Troubleshooting & FAQs

Q1: I see a mass shift of +56 Da on my Lys-13C6 peptide. What happened?

Diagnosis: This is t-Butylation . Cause: The Boc group was removed, generating a


 cation, but it re-attached to the peptide because scavenger concentration was too low.
Fix: 
  • Use fresh TIS (Triisopropylsilane). Old silanes lose hydride-donating capability.

  • Increase TIS concentration to 5%.

  • Rescue: You might be able to rescue the peptide by re-dissolving in pure TFA + scavengers for 30 mins, but prevention is better.

Q2: Does the 13C6 label affect the deprotection time?

Answer: No. While there is a theoretical "Kinetic Isotope Effect" (KIE), for Carbon-13 (Heavy) vs Carbon-12 (Light), the effect size is negligible for synthesis reactions. You should treat the chemistry exactly as you would for unlabeled Lysine. The only difference is the cost of failure.

Q3: How do I verify the incorporation of this compound?

Answer: Mass Spectrometry.

  • Unlabeled Lysine Residue Mass: 128.09 Da.

  • 13C6-Labeled Lysine Residue Mass: 134.11 Da.

  • Verification: Look for the +6.02 Da shift per Lysine residue in your final peptide mass.

  • Note: If you used 13C6/15N2 Lysine, the shift would be +8 Da. Ensure you purchased the correct isotope.

Q4: The Fmoc deprotection is slow. Can I use DBU?

Answer: Proceed with Caution. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a stronger base than piperidine and drives deprotection faster.

  • Risk: DBU can promote aspartimide formation (if Asp is present) and epimerization (chirality loss) at a higher rate than Piperidine.

  • Recommendation: Stick to Piperidine + HOBt (Protocol 1.2) first. Only use DBU (2% in DMF) if absolutely necessary and for short bursts (3 x 1 min).

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Sigma-Aldrich. (2024). Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection Protocols. Link

  • Thermo Fisher Scientific. (2023). Overview of Peptide Cleavage and Scavengers. Link

  • Carpino, L. A., et al. (2003). The 9-Fluorenylmethoxycarbonyl Family of Base-Labile Amino-Protecting Groups.[1][2] Accounts of Chemical Research, 20(6), 401–407. Link

Sources

How to resolve peptide aggregation during synthesis with Fmoc-Lys(Boc)-OH-13C6.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Aggregation with Fmoc-Lys(Boc)-OH-13C6

Ticket ID: #SPPS-13C6-AGG-001 Status: Open Priority: Critical (High-Value Reagent)

Executive Summary

You are working with This compound , a high-value isotopically labeled reagent. Unlike standard amino acids, you cannot afford "trial and error" with this material. The primary threat to your synthesis is peptide aggregation (interchain


-sheet formation), which causes chain termination or deletion sequences.[1]

This guide provides a validated workflow to:

  • Diagnose aggregation before it ruins the coupling.

  • Disrupt secondary structures using chaotropic agents and pseudoprolines.

  • Deploy the labeled Lysine with a resource-efficient "Precious Cargo" protocol.

Module 1: Diagnosis & Mechanism

Question: How do I distinguish between "slow coupling" and actual peptide aggregation?

Answer: Aggregation is not merely slow kinetics; it is a physical phase change within the resin bead. As peptide chains elongate, they can form interchain hydrogen bonds, creating a stable


-sheet network.[1][2] This collapses the resin's solvation shell, making the N-terminus inaccessible.

Signs of Aggregation:

  • Resin Shrinkage: The resin bed volume decreases visibly in the reaction vessel despite being in solvent.

  • Inconsistent Kaiser Test: A "false negative" (colorless) result when you suspect the deprotection failed, or a "false positive" (blue) that persists even after double coupling.

  • HPLC Broadening: Crude analysis shows broad, smeary peaks rather than sharp resolution.

Visualizing the Problem

The following diagram illustrates how aggregation blocks the active site.

AggregationMechanism cluster_0 Ideal State (Solvated) cluster_1 Aggregated State (Beta-Sheet) A1 Resin Bead A2 Peptide Chain (Random Coil) A1->A2 A3 Active N-Terminus (Accessible) A2->A3 Action Incoming Fmoc-Lys-13C6 A3->Action Successful Coupling B1 Resin Bead B2 Interchain H-Bonds B1->B2 Solvent Exclusion B3 Collapsed Structure B2->B3 B4 N-Terminus (Buried/Steric Block) B3->B4 B4->Action Failed Coupling

Caption: Aggregation collapses the peptide-resin matrix, physically shielding the N-terminus from the incoming labeled amino acid.

Module 2: The "Magic Mixture" Strategy

Question: My sequence is difficult. What solvent system should I use to prevent this before adding the labeled Lysine?

Answer: Standard DMF is often insufficient for aggregated sequences.[3] You must disrupt the hydrogen bonding network before and during the coupling of the expensive residue.

Protocol: Chaotropic Salt Wash

Before coupling this compound, perform this wash to "re-swell" the resin and break


-sheets.
ReagentConcentrationRoleProtocol
LiCl (Lithium Chloride)0.8 M in DMFH-bond DisrupterWash resin 3x 5 min before coupling.
KSCN (Potassium Thiocyanate)4.0 M in DMFStrong ChaotropeAlternative to LiCl. Wash 3x 5 min.
DMSO (Dimethyl Sulfoxide)100% or 50% in DMFSolvation EnhancerUse as co-solvent during coupling.

The "Magic Mixture" Coupling Solution: If standard DMF fails, dissolve your this compound in:

  • DCM / DMF / NMP (1 : 1 : 1) containing 1% Triton X-100 or 2M Ethylene Carbonate .

  • Why? This mixture maximizes solubility while the additives physically disrupt secondary structures [1].

Module 3: The "Precious Cargo" Coupling Protocol

Question: I only have 1 gram of 13C6-Lysine. Standard protocols use 5 equivalents. How do I couple this efficiently without waste?

Answer: For expensive isotopes, you must invert the standard logic: Increase concentration, decrease equivalents, and extend time.

Step-by-Step Protocol

1. Pre-Coupling Verification (Crucial)

  • Perform a Kaiser Test on the resin before adding the labeled Lysine.

  • Requirement: The resin must be dark blue (free amines available). If it is light blue or patchy, do NOT add the 13C6-Lys. Perform a chaotic wash (Module 2) or re-deprotect.

2. The Low-Stoichiometry Activation

  • Reagents: this compound / HATU / HOAt / DIPEA.

  • Stoichiometry: 1.2 to 1.5 equivalents (relative to resin loading).

  • Concentration: High (0.3 – 0.5 M). Minimize solvent volume to just cover the resin.

3. The Coupling Cycle

  • Dissolve 1.2 eq of This compound and 1.2 eq HATU (or PyAOP) in minimal DMF/NMP.

  • Add 2.4 eq DIPEA .

  • Immediate addition to the resin (Pre-activation > 2 mins risks racemization).

  • Agitate for 2–4 hours (longer than standard 45 mins).

  • Microwave Option (Caution): If using microwave, set max temperature to 50°C .

    • Warning: High temperatures (>75°C) with Fmoc-Lys(Boc) can lead to partial racemization or side-chain degradation [2].

4. The "Chaser" (Double Coupling)

  • Do not wash the resin yet.[4]

  • If you suspect incomplete coupling, do not add more labeled material.

  • Add a second shot of coupling reagent (HATU/DIPEA) to the existing mixture to reactivate any hydrolyzed ester.

5. Capping

  • After the reaction, wash and perform a Kaiser test.

  • If slightly positive, Cap with Acetic Anhydride/Pyridine to terminate unreacted chains. It is better to have a truncated deletion sequence than a complex mixture of "missing label" peptides later.

Module 4: Structural Intervention (Pseudoprolines)

Question: The aggregation is happening 3-4 residues AFTER my labeled Lysine. How do I protect the label?

Answer: If the sequence after the Lysine aggregates, you risk losing the labeled peptide during purification. You must prevent aggregation in the subsequent chain.

Strategy: Insert a Pseudoproline Dipeptide or Isoacyl Dipeptide immediately downstream (C-terminal side relative to synthesis direction, but N-terminal in sequence) of the aggregation hotspot.

  • Pseudoprolines (Fmoc-Xaa-Ser(psiMe,Mepro)-OH): These introduce a "kink" in the backbone, mechanically breaking

    
    -sheets [3].
    
  • Placement: Insert every 5-6 residues in hydrophobic regions.

Decision Tree: Saving the Synthesis

TroubleshootingFlow Start Start Synthesis Check Coupling 13C6-Lysine? Start->Check AggCheck Check Previous Step: Is Resin Swollen? Kaiser Blue? Check->AggCheck Yes Good Proceed: Low Eq (1.2x) HATU/HOAt, 3-4 Hours AggCheck->Good Yes Bad STOP: Aggregation Detected AggCheck->Bad No PostCoup Post-Coupling Check: Kaiser Test Good->PostCoup Mitigate Action: 1. LiCl/DMF Wash 2. Use Magic Mixture Bad->Mitigate Mitigate->AggCheck Success Continue Synthesis (Consider Pseudoprolines next) PostCoup->Success Negative (Clear) Fail Incomplete Coupling PostCoup->Fail Positive (Blue) Reactivate Re-activate (Add HATU only) Do NOT add more 13C6 Fail->Reactivate Reactivate->PostCoup

Caption: Decision logic for coupling expensive isotopically labeled residues.

FAQ: Frequently Asked Questions

Q: Can I use microwave heating at 75°C or 90°C to force the coupling of this compound? A: Not recommended. While Lysine is less prone to racemization than Cys or His, the Boc protecting group on the side chain is thermally sensitive. Extreme heat can also promote side reactions at the


-amine. Limit microwave coupling to 50°C  for this specific labeled residue to ensure isotopic integrity and enantiomeric purity [4].

Q: Why use Fmoc-Lys(Boc) instead of Fmoc-Lys(Fmoc)? A: Fmoc-Lys(Boc) allows for orthogonal protection. The Boc group remains stable during the removal of the N-terminal Fmoc group (using piperidine).[5] It is only removed during the final global cleavage with TFA. If you used Fmoc-Lys(Fmoc), you would deprotect the side chain during the next cycle, leading to branching [5].

Q: I have low loading resin (0.2 mmol/g). Does this help? A: Yes. Low loading resin reduces the "pseudo-concentration" of peptide chains on the bead surface, physically spacing them out and reducing the probability of interchain


-sheet formation. For difficult sequences with expensive labels, always use low-loading resin (0.2 – 0.4 mmol/g).
References
  • Sigma-Aldrich. (2025). Overcoming Aggregation in Solid-phase Peptide Synthesis. Merck KGaA. Link

  • Collins, J. M., et al. (2006). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. Link

  • Wöhr, T., & Mutter, M. (1995). Pseudoproline dipeptides: A powerful tool for the synthesis of difficult sequences. Journal of the American Chemical Society. Link

  • CEM Corporation. (2024). Microwave Peptide Synthesis: Best Practices for Cys, His, and Sensitive Residues.Link

  • ChemPep. (2023). Fmoc-Lys(Boc)-OH Product Guide and Compatibility.[6]Link

Sources

Technical Support Center: Improving Solubility & Coupling Efficiency of Fmoc-Lys(Boc)-OH-13C6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of Fmoc-Lys(Boc)-OH-13C6 (Carbon-13 labeled Lysine) presents a dual challenge in Solid Phase Peptide Synthesis (SPPS): physicochemical solubility and economic efficiency . Unlike standard amino acids, where 5-10x equivalents are permissible, the high cost of isotope-labeled reagents demands protocols that maximize coupling efficiency while minimizing waste.

This guide addresses three critical failure points:

  • Incomplete Solubilization: The hydrophobic Fmoc/Boc protecting groups can cause precipitation in standard coupling cocktails.

  • On-Resin Aggregation: Intermolecular hydrogen bonding (β-sheet formation) during the coupling of hydrophobic segments.

  • Post-Cleavage Solubility: Ensuring the final labeled peptide remains soluble for NMR/MS analysis.

Reagent Solubilization Guide

The Chemistry of Solubility

Fmoc-Lys(Boc)-OH is hydrophobic due to the bulky fluorenyl (Fmoc) and tert-butyl (Boc) groups. While the 13C6 isotope labeling does not chemically alter solubility compared to the unlabeled analog (12C), it requires stricter handling to prevent loss.

Standard Solubility Data:

Solvent Solubility Limit (Approx.) Recommended Use Case
DMF (Dimethylformamide) ~50-100 mg/mL Standard SPPS coupling.
NMP (N-Methyl-2-pyrrolidone) >100 mg/mL "Difficult" sequences; prevents aggregation better than DMF.
DMSO (Dimethyl Sulfoxide) High (>200 mg/mL) Rescue Solvent. Use as a co-solvent (10-20%) for stubborn precipitates.

| Water | Insoluble | Avoid moisture; hygroscopic nature leads to hydrolysis. |

Troubleshooting Q&A: Reagent Preparation

Q: My this compound powder is clumping in DMF. How do I fix this without degrading the reagent? A: This is a common issue caused by "wet" DMF or cold reagents.

  • Temperature: Ensure the reagent is at room temperature before opening the vial to prevent condensation.

  • Sonication: Use an ultrasonic bath for 3-5 minutes. This is safer than heating, which can cause premature Fmoc removal if base traces are present.

  • The "DMSO Spike": If the solution remains cloudy, add anhydrous DMSO dropwise until clear. Do not exceed 20% v/v of the total solvent volume, as high DMSO concentrations can increase the viscosity and affect diffusion into the resin beads [1].

Q: Can I store the dissolved 13C-Lysine stock solution? A: No. Fmoc amino acids in solution are prone to slow spontaneous deprotection or hydrolysis over time. Given the cost of the 13C-labeled material, prepare the solution immediately prior to coupling (ex situ activation) or use in situ activation methods.

Protocol: High-Efficiency "Precious Reagent" Coupling

To conserve the expensive this compound, we recommend a Manual "Low-Dead-Volume" Coupling Protocol rather than using the automated synthesizer's delivery system, which often wastes 20-30% of the reagent in priming lines.

Workflow Diagram

PreciousCoupling Start Start: this compound Calc Calculate 1.2 - 1.5 eq (vs. Resin Loading) Start->Calc Dissolve Dissolve in min. vol. NMP or DMF/DMSO (9:1) Calc->Dissolve Activate Add HATU (1.1 eq) & DIPEA (2.0 eq) Pre-activate 30 sec Dissolve->Activate Add Add manually to Resin (Bypass Auto-Lines) Activate->Add Incubate Incubate 2-4 hours Intermittent Agitation Add->Incubate Test Kaiser Test / Chloranil Test Incubate->Test Success Wash & Proceed Test->Success Negative (No Color) Fail Recouple (Double Coupling) Test->Fail Positive (Blue/Violet) Fail->Add Add fresh reagents (non-labeled if acceptable)

Caption: Workflow for manual coupling of high-value isotope reagents to minimize waste and ensure complete reaction.

Step-by-Step Methodology
  • Resin Preparation: Swell the resin in DMF for 20 minutes. Drain completely.

  • Stoichiometry: Use 1.2 to 1.5 equivalents of this compound relative to the resin loading (standard SPPS uses 5.0 eq).

    • Why? High concentration drives kinetics. By reducing the volume of solvent (keeping concentration high, e.g., 0.2–0.5 M) rather than the amount of amino acid, you maintain reaction rates without wasting material.

  • Activation:

    • Dissolve amino acid in minimum NMP (or DMF).

    • Add HATU (0.95 eq relative to amino acid) and HOAt (0.95 eq).

    • Add DIEA (2.0 eq).

    • Crucial: Activate for only 30-60 seconds before adding to the resin to prevent racemization.

  • Coupling: Add the mixture directly to the reaction vessel. Agitate gently for 2 to 4 hours (longer than the standard 45 mins).

  • Validation: Perform a Kaiser Test (for primary amines). If positive (incomplete coupling), do not add more 13C-Lys immediately.

    • Remedy: Perform a second coupling with a small amount of unlabeled Fmoc-Lys(Boc)-OH if the experiment permits, or reactivate the resin with fresh HATU/DIEA in NMP.

Overcoming On-Resin Aggregation

When peptides contain Fmoc-Lys(Boc)-OH, the bulky hydrophobic protecting groups can induce β-sheet aggregation, causing "deletion sequences" where subsequent amino acids fail to couple.

Troubleshooting Q&A: Aggregation

Q: The resin volume shrank after coupling the 13C-Lysine. What does this mean? A: Resin shrinkage is a hallmark of aggregation.[1] The peptide chains are collapsing on themselves.

  • Solution: Wash the resin with DCM (Dichloromethane) to re-swell, then wash with NMP .

  • Prevention: Use Chaotropic Salts .[1] Dissolve the 13C-Lysine in a solution of 0.8M LiCl in DMA (Dimethylacetamide) or DMF. Lithium salts disrupt the hydrogen bonds responsible for aggregation [2].

Q: Should I use microwave heating for the 13C-Lys coupling? A: Use caution. While heating (50°C - 75°C) improves solubility and kinetics, it increases the risk of side reactions (like aspartimide formation if Asp is present).

  • Recommendation: For 13C-labeled reagents, mild heating (50°C ) is safer to preserve the integrity of the expensive reagent while still aiding solubilization [3].

Post-Cleavage Solubility (The Final Peptide)

Once the peptide is cleaved from the resin, the Fmoc and Boc groups are removed. The Lysine residue becomes positively charged (Lys+), which generally aids water solubility. However, if the peptide remains insoluble:

Solubility Decision Matrix:

Peptide CharacteristicPrimary SolventpH Adjustment
Basic (High Lys/Arg content) WaterAcidify with 10% Acetic Acid or 0.1% TFA.
Acidic (High Asp/Glu) WaterBasify with 0.1% Ammonium Hydroxide.
Hydrophobic (>50% non-polar) DMSO / AcetonitrileDilute DMSO stock into water (keep DMSO <1% for assays).
Aggregated (Gel-like) 6M Guanidine HClUse for purification, then dialyze.

Q: My 13C-labeled peptide precipitates in PBS. Why? A: At physiological pH (7.4), the net charge might be zero (isoelectric point, pI).

  • Fix: Calculate the pI. If pI ≈ 7.4, move the pH at least 2 units away. For Lysine-rich peptides, lowering the pH is usually effective.

References

  • ChemicalBook. (2025). Fmoc-Lys(Boc)-OH Properties and Solubility. Retrieved from

  • BenchChem. (2025).[1] Technical Support Center: Overcoming Poor Solubility of Protected Peptides in SPPS. Retrieved from

  • Biotage. (2023).[2] How to Synthesize Hydrophobic Peptides - Choosing the Right Solvent. Retrieved from

  • MedChemExpress. (2025). Fmoc-L-Lys(Boc)-OH-13C6,15N2 Product Data Sheet. Retrieved from

  • GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis. Retrieved from

Sources

Fmoc-Lys(Boc)-OH-13C6 stability and proper storage conditions.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fmoc-Lys(Boc)-OH-13C6

Introduction: The "Isotope Protocol"

As a Senior Application Scientist, I often see researchers treat isotopically labeled amino acids identical to their unlabeled counterparts. Chemically, This compound behaves nearly identically to standard Fmoc-Lys(Boc)-OH. However, operationally, they are distinct.

The introduction of the Carbon-13 stable isotope (13C6) into the lysine backbone transforms a commodity reagent into a high-value asset for NMR and quantitative proteomics (SILAC/AQUA). While the isotope itself is indefinitely stable, the chemical purity of the carrier molecule is not. Degradation of the Fmoc or Boc groups renders the expensive isotope useless. Therefore, the protocols below prioritize risk mitigation over simple chemical stability.

Module 1: Storage & Handling (The Foundation)

Q1: I just received my shipment of this compound. It arrived on blue ice, but the ice was melted. Is the compound compromised?

A: Likely not, but quarantine it immediately. Fmoc-Lys(Boc)-OH is chemically stable at room temperature for short durations (days to weeks). The blue ice is a precautionary measure to prevent thermal cycling and extreme heat during transit.

  • Action: Visually inspect the powder. It should be a white to off-white crystalline solid. If it appears gummy or yellowed, perform an analytical HPLC check before use.

  • Protocol: Do not open the vial immediately. Allow the vial to equilibrate to room temperature for at least 2 hours in a desiccator. Opening a cold vial in a humid lab condenses atmospheric water onto the hygroscopic powder, initiating hydrolysis [1][3].

Q2: What are the optimal long-term storage conditions?

A: -20°C, Desiccated, and Dark. While standard Fmoc-amino acids can survive at 4°C, isotopically labeled variants should be stored at -20°C to kinetically arrest any potential degradation pathways.

  • The "Aliquot Rule": Repeated freeze-thaw cycles are the enemy. Upon first opening, weigh out the bulk material into single-use aliquots (e.g., quantities required for one peptide synthesis run) in amber glass vials with Teflon-lined caps.

  • Why? This prevents the bulk stock from being exposed to moisture every time you need a small amount [6].

Q3: Can I store it in solution (DMF or NMP) for later use?

A: Absolutely not. Fmoc-amino acids are unstable in solution over long periods.

  • Mechanism: In DMF/NMP, slow spontaneous Fmoc deprotection can occur, especially if the solvent contains trace amines or is of low grade. Furthermore, the carboxylic acid moiety can undergo slow decarboxylation or esterification with contaminants [4].

  • Rule: Prepare solutions immediately before use. Discard unused solutions after 24 hours.

Visualizing the Storage Workflow

The following diagram outlines the critical decision-making process upon receipt of the material to ensure maximum longevity.

StorageWorkflow Receipt Shipment Received (Blue Ice/Ambient) Equilibrate Equilibrate to Room Temp (2-4 Hours in Desiccator) Receipt->Equilibrate Do NOT Open Cold Inspect Visual Inspection (White Powder?) Equilibrate->Inspect Fail Gummy/Yellow -> QC Check Inspect->Fail No Pass Aliquot into Amber Vials (Single-Use) Inspect->Pass Yes Freeze Store at -20°C (Desiccated) Fail->Freeze If Purity >98% Pass->Freeze Long Term

Figure 1: Critical workflow for handling hygroscopic isotope-labeled reagents upon arrival to prevent moisture-induced degradation.

Module 2: Stability & Degradation (The Science)

Q4: What are the specific degradation pathways I need to worry about?

A: There are three primary threats to this compound. The isotope itself (13C) is stable and does not decay, but the chemical structure holding it can break down.

ThreatMechanismTriggerConsequence
Fmoc Cleavage Base-catalyzed eliminationTrace amines (piperidine vapors), basic pHLoss of N-terminal protection; polymerization during storage.
Boc Cleavage Acid-catalyzed hydrolysisAcidic fumes (TFA), acidic solventsPremature side-chain deprotection; branching during synthesis.
Hydrolysis Moisture absorptionHigh humidity, cold-to-warm condensationFormation of sticky aggregates; inaccurate weighing.

Q5: Does the 13C labeling affect chemical stability compared to the unlabeled version?

A: Chemically, no.[1][2] Economically, yes. The bond strength of 13C-C vs 12C-C is virtually identical for storage purposes. However, because the reagent is used for quantitative applications (e.g., determining protein copy number), even minor impurities (1-2%) that would be acceptable in standard synthesis can ruin a mass spectrometry experiment by skewing the heavy/light peptide ratios [5].

Q6: I see "clumping" in the vial. Is it degraded?

A: Not necessarily, but it indicates moisture exposure. Clumping suggests the material is hygroscopic and has absorbed water.

  • Troubleshooting: Dry the material under high vacuum over P2O5 (phosphorus pentoxide) overnight.

  • Verification: Check solubility in DMF. If it dissolves clear, it is likely usable. If it remains cloudy or leaves a residue, the moisture may have catalyzed partial hydrolysis or aggregation [2].

Visualizing Degradation Pathways

DegradationPathways Compound This compound FmocLoss Fmoc Removal (Dibenzofulvene) Compound->FmocLoss Sensitive BocLoss Boc Removal (Free Side Chain) Compound->BocLoss Sensitive Agg Aggregation/ Hydrolysis Compound->Agg Hygroscopic Base Base Exposure (Piperidine/Amine) Base->FmocLoss Acid Acid Exposure (TFA vapors) Acid->BocLoss Water Moisture (Condensation) Water->Agg

Figure 2: Chemical vulnerability map showing how environmental factors compromise the integrity of the protecting groups.

Module 3: Troubleshooting & QC (The Application)

Q7: The compound is not dissolving fully in DMF. What should I do?

A: Step-by-step Solubility Protocol:

  • Concentration Check: Ensure you are not exceeding 0.5 M. Standard SPPS concentration is 0.1 M - 0.2 M.

  • Sonication: Fmoc-Lys(Boc) derivatives can form intermolecular hydrogen bonds in the solid state. Sonicate the solution for 5-10 minutes at room temperature.

  • Additives: If still cloudy, add minimal DCM (Dichloromethane) or DMSO to the DMF. This disrupts aggregation.

    • Note: Avoid heating above 40°C, as this accelerates Fmoc degradation [4].

Q8: How do I verify the purity if I suspect degradation?

A: Run a Reverse-Phase HPLC (RP-HPLC).

  • Column: C18 analytical column.

  • Gradient: 5% to 95% Acetonitrile in Water (with 0.1% TFA).

  • Detection: UV at 254 nm (Fmoc absorption) and 214 nm (peptide bond).

  • Pass Criteria: Single major peak >98%.

  • Fail Criteria:

    • Early eluting peak (approx 2-3 mins earlier): Likely Fmoc-deprotected species (Lys(Boc)-OH).[3]

    • Late eluting peak: Likely Dibenzofulvene (byproduct of Fmoc cleavage).

Q9: Why does the Molecular Weight (MW) on the bottle differ from my calculation?

A: Check the Labeling Pattern.

  • Unlabeled MW: ~468.5 g/mol .[1][4]

  • 13C6 Labeling: Adds +6 Da (6 carbons × +1 mass unit).

  • Target MW: ~474.5 g/mol .

  • Note: Ensure you are not confusing it with 13C6 15N2 (which would be +8 Da). Always verify the specific isotope enrichment certificate (typically >99%) provided by the manufacturer [5][6].

References

Sources

Technical Support Center: Minimizing Isotopic Scrambling with Fmoc-Lys(Boc)-OH-13C6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Defining "Scrambling" in 13C-Lysine Synthesis

When working with Fmoc-Lys(Boc)-OH-13C6 , "isotopic scrambling" generally refers to two distinct failure modes depending on the context of your experiment. As a user of this specific reagent, you are likely performing Solid-Phase Peptide Synthesis (SPPS) to create heavy isotope-labeled internal standards (AQUA peptides).

  • Stereochemical Scrambling (Racemization): The conversion of the L-Lysine isomer to the D-Lysine isomer during the coupling step. This creates diastereomeric impurities (e.g., D-Lys peptides) that may separate from your target L-peptide during LC-MS, splitting your heavy signal and ruining quantification accuracy.

  • Metabolic Scrambling (The Problem You Are Solving): In cell culture (SILAC), heavy Arginine often metabolically converts to heavy Proline (Arg ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     Pro).[1] By synthesizing the peptide chemically with this compound and spiking it in (AQUA method), you eliminate  this metabolic scrambling entirely.
    

This guide focuses on Part 1: Preventing Chemical Scrambling (Racemization) during the synthesis process to ensure 100% isotopic and chiral purity.

Troubleshooting Guide: Critical Failure Points

Category A: Stereochemical Integrity (Racemization)

Q: My LC-MS shows a "split peak" for my heavy peptide, but the light peptide is a single peak. Is this isotopic scrambling? A: This is likely racemization , not isotopic migration. The 13C atoms are stable, but the chirality at the


-carbon is sensitive. If you used harsh coupling conditions (high temperature or strong bases like HATU/DIEA) for the labeled Lysine, you likely generated a D-Lys isomer. This D-isomer often elutes slightly earlier or later than the L-isomer, creating a "doublet" that looks like scrambling.
  • Solution: Switch to DIC/Oxyma Pure activation for the labeled residue. This method produces significantly less racemization than uronium salts (HATU/HBTU) in the presence of tertiary bases (DIEA/NMM).

Q: Can I use microwave-assisted SPPS for this compound? A: Yes, but with strict temperature limits. While Lysine is less prone to racemization than Cysteine or Histidine, the high cost of the 13C6 reagent warrants caution.

  • Recommendation: Limit the coupling temperature to 50°C (max) for the labeled Lysine step. Standard 75°C or 90°C protocols increase the risk of

    
    -proton abstraction by the base, leading to racemization.
    
  • Protocol Adjustment: Perform the labeled coupling at Room Temperature (RT) for 60–120 minutes to guarantee 0% racemization, or 50°C for 10 minutes if speed is essential.

Category B: Isotopic Dilution & Contamination

Q: My "Heavy" peptide shows a significant M+0 (Light) signal. Did the label "fall off"? A: No. The carbon-carbon bonds in 13C6-Lysine are non-labile. A high M+0 signal indicates cross-contamination or isotopic dilution .

  • Cause 1 (Manifold Memory): If you use an automated synthesizer, the lines used for "Light" Lysine (usually in a large bottle) may contain residual unlabeled amino acid.

  • Cause 2 (Resin Contamination): If you are synthesizing "Heavy" and "Light" peptides on the same instrument simultaneously, verify there is no cross-contamination in the waste/wash lines if they share a common manifold.

  • Solution: Always use a dedicated "Special/Expensive" amino acid position on your synthesizer. Perform a manual line wash with DMF before loading the 13C6 reagent.

The "Zero-Loss" Coupling Protocol

This protocol is designed to maximize the incorporation of expensive this compound while minimizing racemization (scrambling) and waste.

Reagents Required
  • Labeled AA: this compound (M+8 mass shift relative to unlabeled).

  • Activator: DIC (Diisopropylcarbodiimide).

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

  • Solvent: DMF (NMP is acceptable for difficult sequences).

Step-by-Step Methodology
StepActionTechnical Rationale
1. Calculation Use 2.0 - 3.0 equivalents relative to resin loading.Standard amino acids use 5-10 eq. For expensive isotopes, 2-3 eq is sufficient if coupling time is extended.
2. Dissolution Dissolve this compound in minimal DMF.High concentration (>0.2 M) drives kinetics, compensating for lower equivalents.
3. Activation Add 1.0 eq of Oxyma Pure and 1.0 eq of DIC relative to the amino acid.[2]Do NOT use DIEA/DIPEA. Base-free coupling (DIC/Oxyma) eliminates the primary cause of racemization (base-catalyzed proton abstraction).
4. Pre-activation Allow to react for 2-3 minutes only.Long pre-activation can lead to ester hydrolysis or side reactions.
5. Coupling Add to resin. Agitate at Room Temperature for 2 hours .Avoids thermal stress. If using microwave, set Power=Low, Temp=50°C, Time=10 min.
6. Re-Coupling Optional: If the sequence is difficult, do not wash. Add a second shot of DIC (0.5 eq)."Re-activation" of unreacted amino acid without adding more expensive isotope.
7. Capping Perform a standard capping step (Acetic Anhydride/DIEA) immediately after.Ensures any unreacted chains are terminated, preventing deletion sequences that complicate MS analysis.

Workflow Visualization: Isotopic Integrity Decision Tree

The following diagram illustrates the critical decision points to prevent scrambling and loss during the synthesis workflow.

IsotopeIntegrity Start Start: this compound Coupling CheckSystem Check Synthesizer Lines (Is Line Clean?) Start->CheckSystem CleanLine Perform Manual Wash (DMF/DCM) CheckSystem->CleanLine No/Unsure ActivationChoice Select Activation Method CheckSystem->ActivationChoice Yes CleanLine->ActivationChoice MethodA HATU / DIEA (High Risk) ActivationChoice->MethodA Standard Protocol MethodB DIC / Oxyma (Recommended) ActivationChoice->MethodB Isotope Protocol Racemization RISK: Racemization (D-Isomer Scrambling) MethodA->Racemization Base-catalyzed abstraction TempCheck Coupling Temperature? MethodB->TempCheck HighTemp > 60°C (Microwave) TempCheck->HighTemp LowTemp RT to 50°C TempCheck->LowTemp HighTemp->Racemization Thermal stress Success High Fidelity Incorporation (Pure L-Isomer) LowTemp->Success

Caption: Decision tree for minimizing stereochemical scrambling (racemization) during the coupling of 13C-labeled Lysine.

Frequently Asked Questions (FAQs)

Q: Why use this compound instead of metabolic labeling (SILAC)? A: In SILAC, cells are fed heavy Arginine and Lysine. A major limitation is the "Arginine-to-Proline Conversion" , where the cell metabolically converts heavy Arg into heavy Pro, scrambling the signal across different amino acids [1]. By using This compound to synthesize a spike-in peptide (AQUA), you bypass the cell's metabolism entirely, ensuring the label stays exactly where you put it.

Q: Does the "Boc" group on the side chain prevent scrambling? A: The Boc group protects the


-amine from reacting with the activated carboxyl group, preventing branching. It does not directly prevent 

-carbon racemization, but it is essential for the chemical stability of the side chain. Ensure the Boc group is removed only during the final cleavage (TFA step), not during the synthesis [2].

Q: Can I recover unused this compound? A: Generally, no. Once activated (mixed with DIC/Oxyma), the reagent forms an active ester which hydrolyzes or rearranges over time. It is better to calculate carefully and use exactly what is needed (2.0 eq) rather than using a large excess and trying to recycle.

References

  • Ong, S. E., et al. (2003). "Stable Isotope Labeling by Amino Acids in Cell Culture, SILAC, as a Simple and Accurate Approach to Expression Proteomics." Molecular & Cellular Proteomics.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3] Chemical Reviews.

  • Sigma-Aldrich. "this compound,15N2 Technical Data Sheet."

  • Biotage. "Peptide Synthesis Troubleshooting: Racemization."

  • CEM Corporation. "Microwave SPPS: CarboMAX Coupling Method."[2]

Sources

Dealing with incomplete cleavage of peptides with 13C6-lysine from resin

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Incomplete Cleavage of Peptides with C -Lysine


C

-Lysine (Heavy Lysine).
Executive Summary: The "Isotope Economy"

Dealing with


C

-Lysine is not just a chemical challenge; it is an economic one. Unlike standard amino acids, "Heavy Lysine" represents a significant financial investment. When you observe low yields, the immediate assumption is often "failed synthesis." However, with C-terminal heavy labeling, the culprit is frequently incomplete cleavage or resin re-attachment .

This guide prioritizes Recovery & Rescue . We assume the peptide exists on the bead and focus on getting it off without damaging the expensive isotope label.

Part 1: Diagnostic Framework

Before altering your protocol, determine if the peptide is stuck on the resin or if it was never synthesized.

Q1: How do I know if my Heavy Lysine peptide is still on the resin?

Answer: You must perform a Post-Cleavage Kaiser Test .[1] Standard UV monitoring during synthesis tells you if the amino acid attached, but it does not tell you if it detached.

The Protocol:

  • Take 5–10 mg of the cleaved and dried resin (after your failed cleavage attempt).

  • Wash thoroughly with DCM (3x) and MeOH (3x) to remove residual acid/scavengers.

  • Add 2 drops each of Ninhydrin, Phenol, and KCN (standard Kaiser kit).

  • Heat at 100°C for 5 minutes.

ResultAppearanceDiagnosisAction
Deep Blue/Purple Incomplete Cleavage The peptide (and your Heavy Lys) is still on the bead. Proceed to Part 3 (Rescue) .
Yellow/Clear Failed Synthesis The peptide is not on the resin. It likely eluted but precipitated in the filter or was lost during ether precipitation. Check your waste streams.
Red/Brown Partial/Ambiguous Likely steric hindrance or Proline/Serine terminus. Assume incomplete cleavage and proceed to Rescue.
Part 2: The Chemistry of the Anchor (Resin Selection)

Prevention is better than cure. The type of resin dictates the cleavage efficiency of C-terminal Lysine.

Q2: Why is my C-terminal

C

-Lysine sticking to Wang Resin?

Answer: Wang resin utilizes an ester linkage , which requires 95% TFA to cleave. However, C-terminal Lysine introduces two specific problems:

  • Steric Bulk: The side-chain protecting group (usually Boc on the Heavy Lys) creates steric hindrance near the linker site, slowing down acidolysis.

  • Back-Alkylation: The carbocations generated during cleavage can react with the electron-rich aromatic rings of the resin linker, effectively re-attaching the peptide irreversibly.

Recommendation: For future experiments using expensive C-terminal isotopes, switch to 2-Chlorotrityl Chloride (2-CTC) Resin .

  • Why? 2-CTC is hyper-acid labile (cleaves with 1% TFA). You can cleave the peptide fully protected first, verify yield, and then deprotect the side chains in solution, minimizing the risk of losing the Heavy Lysine on the filter.

Part 3: The "Aggressive Rescue" Protocol

If the Kaiser test is blue, use this protocol to recover the remaining peptide.

Q3: How do I rescue the peptide remaining on the resin?

Answer: Do not simply add more TFA. You must swell the resin matrix to allow the acid to penetrate the hydrophobic core where the remaining peptide is trapped.

The "Swell-and-Sever" Workflow:

  • Resin Reset: Wash the resin 3x with DCM (Dichloromethane).[2] This swells the polystyrene core better than TFA.

  • The Cocktail: Prepare a fresh Reagent K (specifically designed for difficult sequences and preventing re-attachment).

    • TFA: 82.5%[3]

    • Phenol: 5% (Plasticizer & Scavenger)[3][4]

    • Water: 5% (Hydrolyzes the ester bond)

    • Thioanisole: 5% (Accelerates acidolysis)

    • EDT (1,2-Ethanedithiol): 2.5% (Crucial for quenching t-butyl cations from the Lys-Boc).

  • Incubation: Add cocktail. Shake for 3 hours (standard is 2, but we need to drive the equilibrium).

  • The "Flow" Trick: Instead of filtering once, filter the TFA into your collection tube, then add a small volume (2-3 mL) of fresh TFA to the resin, shake for 5 mins, and filter again. This shifts the equilibrium toward cleavage.

Part 4: Visualizing the Failure Mechanism

The following diagram illustrates the competition between successful cleavage and the "Trap" (Re-attachment) that causes yield loss.

CleavageMechanism ResinBound Peptide-Resin (Wang Linker) AcidAttack TFA Acidolysis ResinBound->AcidAttack 95% TFA Carbocation Linker Carbocation (Reactive Intermediate) AcidAttack->Carbocation Cleavage Event FreePeptide Free Peptide (Yield) AcidAttack->FreePeptide Peptide Release Reattached Resin Re-attachment (Yield Loss) Carbocation->Reattached No Scavenger (Back-Reaction) Scavenged Scavenged By-Product (Safe Waste) Carbocation->Scavenged + Scavenger Interception Scavenger Scavengers (TIS, EDT, Water) Scavenger->Scavenged

Caption: Figure 1. The Kinetic Competition. Without sufficient scavengers (EDT/Water), the reactive linker intermediate can re-bind the peptide, permanently trapping the


C-Lysine on the bead.
Part 5: Troubleshooting FAQs
Q4: My peptide cleaved, but the mass spec shows a +56 Da or +96 Da adduct on the Lysine. What is this?

Answer: This is incomplete side-chain deprotection or alkylation.

  • +56 Da (t-Butyl): The Boc group on the

    
    C
    
    
    
    -Lysine removed, but the resulting tert-butyl cation reacted with the Lysine side chain or a nearby Tryptophan.
    • Fix: Increase EDT or TIS in your cocktail. These are "cation sponges."

  • +96 Da (Pbf): If you have Arginines in the sequence, the Pbf protecting group has not been fully scavenged and has re-attached to the Lysine or Tryptophan.

    • Fix: Extend cleavage time to 4 hours. Pbf removal is the rate-limiting step in many cleavages.

Q5: I used ether to precipitate, but I see no pellet. Did I lose my Heavy Lysine?

Answer: Not necessarily. Short, hydrophobic peptides often dissolve in diethyl ether or form a "floating oil" rather than a pellet.

  • The Fix:

    • Do not discard the ether supernatant.

    • Evaporate the ether/TFA mixture using a stream of Nitrogen (N

      
      ) until dry.[2]
      
    • Re-dissolve the residue in 50% Acetonitrile/Water.

    • Lyophilize directly. Note: This recovers the peptide that was soluble in the ether.

References
  • Fields, G. B., & Noble, R. L. (1990).[4] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research. Link

  • Merck / Novabiochem. (2025). Fmoc Solid Phase Peptide Synthesis - Cleavage Cocktails Guide. Link

  • Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Focus on 2-CTC resin cleavage mechanisms). Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Detailed mechanisms of Pbf and Boc removal). Link

Sources

Mass spectrometry fragmentation issues with Fmoc-Lys(Boc)-OH-13C6 labeled peptides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stable Isotope Labeled (SIL) Peptides Subject: Troubleshooting Mass Spectrometry Fragmentation of Fmoc-Lys(Boc)-OH-13C6 Labeled Peptides Ticket Priority: High (Impacts Data Integrity) Assigned Specialist: Senior Application Scientist, Proteomics Division

Executive Summary: The "Hidden" Complexity of 13C6-Lysine

Welcome to the SIL-Peptide Support Center. You are likely encountering issues where your heavy-labeled peptides are either not being identified by your search engine, or the fragmentation spectra (MS/MS) look "noisy" or shifted in unexpected ways.

When using This compound , you are introducing a Uniformly Labeled (U-13C6) Lysine residue.[1] While chemically identical to natural Lysine (12C), the mass spectrometry behavior is distinct. The core issues usually stem from three areas:

  • Miscalculation of Mass Shifts: It is not simply "+6 Da."

  • Fragment Ion Logic: Not all fragment ions shift.

  • Synthesis Artifacts: The "Boc" protection group can leave specific spectral footprints if not fully removed.

Mechanistic Insight: The Physics of the Shift

To troubleshoot effectively, you must understand exactly where the heavy isotopes are located and how they behave during Collision-Induced Dissociation (CID) or HCD.

A. The Precise Mass Shift

Users often configure software with a nominal mass shift of +6.00 Da. This causes identification failures in high-resolution instruments (Orbitrap/TOF).

  • 12C Mass: 12.00000 Da

  • 13C Mass: 13.00335 Da

  • Difference per Carbon: +1.00335 Da

  • Total Shift (6 Carbons):

    
    
    

Critical Rule: Ensure your search engine (MaxQuant, Mascot, Proteome Discoverer) is set to a variable or fixed modification of +6.0201 Da on Lysine, not +6.00.[2]

B. The "Partial Shift" Phenomenon in MS/MS

Unlike a chemical tag (like TMT) attached to the N-terminus, the 13C6 label is intrinsic to the Lysine residue.

  • y-ions: If your peptide is tryptic (Lys is C-terminal), ALL y-ions will contain the Lysine. Therefore, ALL y-ions shift by +6.0201 Da .

  • b-ions: Only b-ions that include the Lysine residue will shift. b-ions generated from the N-terminal sequence before the Lysine will appear at their normal (light) mass .

Visualizing the Shift Logic:

  • Peptide: A-L-G-K * (Heavy K)

  • b2 ion (A-L): No Shift (Light mass).

  • y1 ion (K):* Shifted (+6.02 Da).[3]

  • y3 ion (L-G-K):* Shifted (+6.02 Da).[3]

Troubleshooting Guide (FAQ & Diagnostics)

Issue 1: "My search engine identifies the Light peptide but misses the Heavy peptide."

Root Cause: Precursor Mass Tolerance or Isotope Error. Diagnostic: Check the MS1 scan. Do you see a doublet separated by exactly 6.02 Da? Solution:

  • Verify Label Definition: Confirm the modification is defined as 13C(6) with mass 6.0201.

  • Check Isotopic Purity: If your this compound has <99% enrichment, the "monoisotopic" peak might actually be the M-1 peak (containing one 12C). This shifts the precursor by -1 Da relative to the theoretical heavy mass.

  • Action: Widen precursor tolerance to 20 ppm temporarily to see if the ID appears, then narrow it down.

Issue 2: "I see the precursor, but the fragmentation spectrum (MS/MS) is empty or noisy."

Root Cause: The "Immonium Ion" Trap. Diagnostic: Look at the low mass region (m/z 80-150). Explanation: Lysine generates a dominant immonium ion.[4]

  • Light Lys Immonium: m/z 101.1

  • Heavy Lys Immonium: The immonium ion structure (

    
    ) loses the carbonyl carbon (
    
    
    
    ). Since the label is U-13C6, the carbonyl is 13C. The fragment retains 5 heavy carbons.[3][4]
    • Shift:

      
       Da.[4]
      
    • Observed Mass: m/z 106.1 (Not 107!).

  • Cyclized Fragment: Lysine often loses

    
     from the immonium ion to form a piperidine-like ion.
    
    • Light: m/z 84.1

    • Heavy: m/z 89.1 (Shift is +5, not +6).

Solution: If you are using an inclusion list or transition list (SRM/MRM), ensure you are targeting the +5 Da shifted fragments for these low-mass diagnostic ions, not +6.

Issue 3: "I see a mass shift of +106 Da or +100 Da on my peptide."

Root Cause: Incomplete Deprotection of the Boc group.[4] Mechanistic Context: The "Boc" group on the Lysine side chain (


) has a mass of ~100 Da.
  • +100 Da: The Boc group is still attached (TFA cleavage was too short or scavenger was insufficient).

  • +106 Da: You might be seeing a +100 Da Boc adduct plus the +6 Da isotope label. Solution:

  • Re-cleave the peptide using a high-scavenger cocktail (95% TFA, 2.5% TIPS, 2.5% H2O) for at least 2-3 hours.

  • Ensure the this compound reagent was not old; t-butyl cations can re-attach if scavengers are depleted.

Quantitative Data Summary

FeatureLight (12C) Mass (Da)Heavy (13C6) Mass (Da)Shift (

)
Notes
Lysine Residue 128.09496134.11506+6.0201 Used for Precursor/y-ion calc.
Immonium Ion 101.1079106.1247+5.0168 WARNING: Loses 1 heavy carbon (CO).
Cyclized Ion (-NH3) 84.081389.0981+5.0168 Common diagnostic peak.
Boc Group (Protecting) 100.0524N/AN/AIndicates incomplete cleavage.

Diagnostic Workflow (Graphviz)

This diagram illustrates the logical flow for troubleshooting fragmentation and identification issues with 13C6-Lysine peptides.

SIL_Troubleshooting Start Issue: Heavy Peptide Not Identified CheckMS1 Step 1: Check MS1 Spectrum Is the +6.02 Da doublet visible? Start->CheckMS1 MS1_No No: Precursor Missing CheckMS1->MS1_No No MS1_Yes Yes: Precursor Present CheckMS1->MS1_Yes Yes CheckCoupling Synthesis Failure Check coupling efficiency of This compound MS1_No->CheckCoupling CheckMassError Check Mass Error Is shift exactly 6.0201 Da? MS1_Yes->CheckMassError Mass_Wrong Shift is ~6.00 or 5.00 CheckMassError->Mass_Wrong No Mass_Right Shift is Correct CheckMassError->Mass_Right Yes ConfigFix Fix Software Config Set Lys = +6.0201 Da Check Isotope Purity Mass_Wrong->ConfigFix Success Identification Successful ConfigFix->Success CheckMS2 Step 2: Check MS2 Spectra Are y-ions shifted? Mass_Right->CheckMS2 Frag_No Fragments Missing/Low CheckMS2->Frag_No Low Intensity Frag_Wrong Fragments Unshifted CheckMS2->Frag_Wrong y-ions Light Opt_CE Optimize Collision Energy (Heavy peptides may require slightly different CE) Frag_No->Opt_CE Scrambling Check Label Position Is the label actually on the C-term Lys? Frag_Wrong->Scrambling Opt_CE->Success

Caption: Logical workflow for diagnosing SIL peptide identification failures, distinguishing between synthesis errors, software misconfiguration, and fragmentation anomalies.

Standard Operating Protocol (SOP): Validation of Incorporation

Objective: Verify the incorporation and purity of this compound in a synthesized peptide.

Materials:

  • Synthesized Peptide (Crude).

  • LC-MS Grade Acetonitrile/Water + 0.1% Formic Acid.

  • High-Resolution Mass Spectrometer (Orbitrap or Q-TOF recommended).

Procedure:

  • Sample Prep: Dissolve crude peptide to 1 pmol/µL.

  • Direct Infusion/LC: Inject onto C18 column. Gradient: 5-35% B over 10 mins.

  • MS1 Acquisition: Acquire profile data (Resolution > 30,000).

  • Isotopic Envelope Analysis:

    • Locate the Monoisotopic Peak (

      
      ).[4]
      
    • Locate the Heavy Peak (

      
      ).[4]
      
    • Calculation: Calculate Incorporation Efficiency (

      
      ).
      
      
      
      
  • Boc-Check: Scan for peaks at

    
     Da. If 
    
    
    
    relative abundance, re-cleave the resin.[4]
  • Immonium Check (MS2): Fragment the heavy precursor.[4] Verify the presence of m/z 106.1 (Heavy Immonium) and absence of m/z 101.1 (Light Immonium).

References

  • Immonium Ion Behavior in SIL Peptides

    • Source: IonSource. (n.d.). Monoisotopic amino acid residue masses and immonium ion masses. Retrieved from [Link]

    • Relevance: Establishes the baseline masses for Lysine fragments (101.1 u and 84 u)
  • Fmoc-Lys(Boc)
  • Peptide Fragmentation Mechanisms (b/y ions)

    • Source: University of Washington, Prichard, L. (2012). Peptide Fragmentation Guide. Retrieved from [Link]

    • Relevance: Provides the foundational logic for why C-terminal Lysine labels affect all y-ions but only specific b-ions.
  • Troubleshooting SILAC/Heavy Peptide Identification

    • Source: MaxQuant Google Groups / Cox Lab. (2015).[4] Configuring Labels in MaxQuant. Retrieved from [Link]

    • Relevance: (General Software Reference) Supports the requirement for precise mass definitions (6.0201 Da) in search algorithms.

Sources

Best practices for handling and weighing Fmoc-Lys(Boc)-OH-13C6

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Reagent Handling Subject: Fmoc-Lys(Boc)-OH-13C6 (Isotopically Labeled) Ticket ID: REF-ISO-LYS-001 Status: Open[1][2]

Executive Summary: The Precision Imperative

You are handling This compound , a high-value isotopic standard used primarily for SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) and absolute quantification in proteomics.[1][2][3]

Unlike standard amino acids, this reagent presents two unique challenges:

  • Economic/Scientific Risk: Loss of material directly impacts the cost-efficiency of experiments.[2] Inaccurate weighing compromises the stoichiometric ratios required for quantitative mass spectrometry.

  • Physical Behavior: The Fmoc-Lys(Boc) derivative is inherently hygroscopic and prone to static charging , making physical manipulation difficult without specific protocols.[1][2]

This guide replaces standard "weighing" procedures with a Gravimetric Stock Solution Protocol , ensuring 100% material recovery and isotopic integrity.

Part 1: Environmental Control & Storage

1. Temperature Equilibrium (The "30-Minute Rule")

  • Protocol: Remove the vial from -20°C storage and let it sit at room temperature (RT) for at least 30 minutes before breaking the seal.

  • Causality: Opening a cold vial introduces atmospheric moisture, which condenses instantly on the hygroscopic powder. This water weight falsifies your mass measurements and hydrolyzes the Fmoc group over time [1].

2. Static Management

  • The Problem: Lyophilized amino acid derivatives act as capacitors, storing static charge. This causes the powder to "fly" or cling to spatulas, leading to mass loss.[4]

  • The Fix:

    • Ionizing Units: Use a Zerostat gun or a benchtop ionizer fan directed at the workspace.

    • Polonium Strips: Place a staticmaster® brush or strip near the balance pan.

    • Humidity: Maintain lab humidity >40%. If the air is too dry, static becomes unmanageable [2].[5]

Part 2: The "Golden Path" Workflow

Do not weigh powder directly. The error margin on weighing <10 mg of static powder is unacceptable for quantitative standards. Instead, use Whole-Vial Dissolution .

Workflow Diagram

G Start Retrieve Reagent (-20°C Storage) Equilibrate Equilibrate to RT (30 mins, Desiccator) Start->Equilibrate Inspect Visual Inspection (Clumping = Moisture) Equilibrate->Inspect Decision Is exact mass required? Inspect->Decision PathA Method A: Whole Vial Dissolution (Recommended) Decision->PathA Yes (Quantitation) PathB Method B: Direct Weighing (High Risk) Decision->PathB No (Qualitative) Solvent Add Solvent (DMF/DMSO) Directly to Vial PathA->Solvent Static Neutralize Static (Ionizer/Gun) PathB->Static Calc Calculate Conc. based on Solvent Mass Solvent->Calc QC QC Check: Dissolution Complete? Calc->QC Weigh Weigh into Tared Vessel (Use Anti-static Spatula) Static->Weigh Weigh->QC QC->Solvent Turbid (Sonicate) Ready Ready for Coupling QC->Ready Clear Solution

Figure 1: Decision tree for handling high-value isotopic reagents. Method A minimizes physical loss.[1]

Protocol: Whole-Vial Dissolution (Method A)
  • Tare the Solvent: Place a syringe containing your target solvent (e.g., anhydrous DMF) on the balance. Tare to zero.

  • Add Solvent: Inject the solvent directly into the original vendor vial through the septum (if present) or by carefully uncapping.

  • Gravimetric Calculation: Weigh the syringe again. The negative mass difference is the exact amount of solvent added.

  • Dissolve: Vortex or sonicate the vial until the solution is perfectly clear.

  • Calculate Concentration:

    
    
    Note: Relying on the vendor's stated mass is often more accurate than trying to weigh static powder out of the vial, provided the vendor guarantees fill precision (e.g., ±0.1 mg).[1][2]
    

Part 3: Chemical Integrity & Troubleshooting

Solvent Selection Table
SolventSuitabilityNotes
DMF (Anhydrous) Preferred Must be amine-free.[1][2] Old DMF degrades to dimethylamine, which removes the Fmoc group prematurely [3].[6]
NMP AcceptableBetter solvation power, but Fmoc amino acids are less stable in NMP over long periods compared to DMF [3].[6]
DMSO Specific UseUse if solubility in DMF is poor.[2][7] High viscosity makes automated pipetting difficult.[2]
Racemization Prevention

Fmoc-Lys(Boc) is susceptible to base-catalyzed racemization, particularly at the


-carbon.[1][2]
  • Avoid: High temperatures (>50°C) during coupling.

  • Avoid: Strong bases like pure DIPEA during the activation step.

  • Best Practice: Use Oxyma/DIC or HOBt/DIC activation chemistries, which suppress racemization more effectively than HBTU/HATU in prolonged couplings [4].[2]

Part 4: Frequently Asked Questions (FAQ)

Q: The powder is sticking to the side of the vial and "flying" away. How do I stop this? A: This is the Triboelectric Effect. Do not use a plastic spatula.[2]

  • Use a Zerostat 3 anti-static gun : Pull the trigger slowly while pointing at the vial (releases positive ions), then release the trigger slowly (releases negative ions).

  • If you must weigh a specific amount, use a metal weighing boat rather than plastic or paper, as metal dissipates charge.[8]

Q: I see a small amount of precipitate after dissolving in DMF. What is it? A: This is often a carbonate salt or a degradation byproduct from moisture ingress.[1][2]

  • Do not filter immediately; you will lose labeled material.[2]

  • Sonicate for 5 minutes at room temperature.

  • If it persists, centrifuge the vial. Use the supernatant, but note that your actual concentration may be slightly lower than calculated.

Q: Can I store the dissolved stock solution? A: Yes, but with strict conditions.

  • Short-term (1 week): 4°C, sealed under Argon/Nitrogen.

  • Long-term: Not recommended for Fmoc-derivatives in solution, as spontaneous Fmoc cleavage occurs slowly.[1][2] If necessary, store at -80°C in aliquots to avoid freeze-thaw cycles.

Q: Why is the 13C6 label critical to handle differently than standard Fmoc-Lys? A: Chemically, they are identical. However, cross-contamination is the killer.

  • Never use the same spatula for labeled and unlabeled Lysine.

  • Even trace amounts of unlabeled Lysine (from dust in the air or dirty tweezers) will ruin the Mass Spec isotopic ratio, rendering the expensive reagent useless for quantification.

References

  • Sigma-Aldrich. (2024).[1][2] Product Specification: Fmoc-Lys(Boc)-OH. Retrieved from [1][2]

  • Mettler Toledo. (2025).[1][2] Weighing Electrostatic Samples: Best Practices. Retrieved from

  • Albericio, F., & Tulla-Puche, J. (2008).[1][2] The Power of N-Hydroxysuccinimide in Peptide Synthesis. CRC Press.[2] (Context on DMF/NMP stability).

  • Bachem. (2024).[1][2] Racemization in Peptide Synthesis: Technical Note. Retrieved from

Sources

Validation & Comparative

Definitive Guide: Verifying Fmoc-Lys(Boc)-OH-13C6 Incorporation via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Precision in Proteomics starts with the raw materials. For researchers in quantitative proteomics (SILAC, AQUA) and structural biology, the incorporation of stable isotope-labeled amino acids is the foundational step. This guide focuses on Fmoc-Lys(Boc)-OH-13C6 , a lysine derivative where all six carbon atoms are replaced with Carbon-13 (


).[1][2]

Unlike deuterated alternatives,


-labeled lysine offers the distinct advantage of perfect chromatographic co-elution  with native peptides, eliminating ionization variability caused by matrix effects. This guide details the verification of its incorporation using high-resolution Mass Spectrometry (HRMS), providing a self-validating workflow to ensure isotopic purity and synthesis success.

Part 1: Technical Profile & Mechanism

The Molecule[1]
  • Reagent: this compound[1][2][3]

  • Labeled Atoms: 6 Carbon atoms (Universal

    
     labeling on the Lysine side chain and alpha-carbon).[2]
    
  • Protection:

    • Fmoc (N-alpha): Base-labile, removed during SPPS cycles.

    • Boc (N-epsilon): Acid-labile, removed during final cleavage.

  • Net Result: A Lysine residue incorporated into the peptide backbone with a mass shift of +6.0201 Da .

Mechanism of Action

In Solid Phase Peptide Synthesis (SPPS), this reagent behaves identically to native Fmoc-Lys(Boc)-OH. Upon final cleavage with Trifluoroacetic Acid (TFA), the Boc group is removed, leaving the heavy Lysine residue (


) integrated into the sequence.

Part 2: Comparative Analysis (The "Why")

This section objectively compares


-Lysine against common alternatives: Deuterated Lysine (D4/D8) and Nitrogen-15 Lysine (

).
Comparison Table: Isotope Labeling Options
Feature

-Lysine (Target)
Deuterated Lysine (D4/D8)

-Lysine
Mass Shift +6.02 Da +4.03 Da / +8.05 Da+1.99 Da
Chromatography Perfect Co-elution Shifted (Elutes Earlier) Perfect Co-elution
Isotope Effect NegligibleSignificant (D vs H hydrophobicity)Negligible
Quantitation Accuracy High (Identical Ionization) Lower (Matrix effects differ)High
Spectral Overlap Low (Clear +6 Da gap)LowHigh (Overlap with M+2 of native)
The Critical Differentiator: Chromatographic Isotope Effect

The primary reason to select


 over Deuterium is the Chromatographic Isotope Effect . Deuterium (D) is slightly less hydrophobic than Hydrogen (H), causing deuterated peptides to elute earlier in Reverse Phase LC (RPLC). This separation means the heavy and light peptides enter the mass spectrometer source at different times, subjecting them to different ion suppression environments, which compromises quantification accuracy.

 does not suffer from this effect.  The heavy and light peptides co-elute perfectly, ensuring they experience identical ionization conditions.
Visualization: The Co-Elution Advantage[5]

CoElution cluster_0 Deuterium Labeling (D4/D8) cluster_1 Carbon-13 Labeling (13C6) D_Light Light Peptide (Rt: 12.5 min) D_Heavy Heavy Peptide (D4) (Rt: 12.3 min) D_Heavy->D_Light Retention Time Shift (Different Matrix Effects) C_Light Light Peptide (Rt: 12.5 min) C_Heavy Heavy Peptide (13C6) (Rt: 12.5 min) C_Heavy->C_Light Perfect Co-Elution (Identical Ionization)

Caption: Comparison of chromatographic behavior. Deuterated peptides (Red) shift in retention time, while 13C-labeled peptides (Green) co-elute perfectly with native analogs.

Part 3: Experimental Protocol

Phase 1: Synthesis (SPPS)

Objective: Incorporate this compound into a test peptide (e.g., Ac-G-L-G-K*-A-NH2).

  • Resin Loading: Use Rink Amide resin (0.5 mmol/g). Swell in DMF for 20 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash 5x with DMF.

  • Coupling (The Critical Step):

    • Dissolve This compound (3 eq relative to resin) in DMF.

    • Add Activator: HBTU or HATU (2.9 eq) + DIEA (6 eq).

    • Reaction Time: 45–60 minutes at room temperature.

    • Note: Do not use heating >50°C for labeled amino acids to prevent potential racemization, although 13C is generally stable.

  • Capping: Acetic Anhydride/Pyridine (to terminate unreacted chains).

  • Completion: Continue synthesis for remaining residues.

Phase 2: Cleavage & Work-up
  • Cocktail: Prepare 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O.

  • Incubation: 2–3 hours at room temperature. (Ensures removal of the Boc group from the Lysine side chain).

  • Precipitation: Cold Diethyl Ether (-20°C). Centrifuge and dry pellet.

Phase 3: Mass Spectrometry Verification

Instrument: High-Resolution MS (Orbitrap or Q-TOF) is preferred to resolve the isotopic envelope. MALDI-TOF is acceptable for mass verification but less precise for isotopic purity.

Method Parameters:

  • Ionization: ESI (Positive Mode).

  • Resolution: >30,000 (to resolve isotopic fine structure if necessary).

  • Scan Range: 300–2000 m/z.

Part 4: Data Analysis & Self-Validation

This section defines how to mathematically and experimentally verify the product.

Calculating the Theoretical Mass

You must calculate the Monoisotopic Mass .

  • Native Lysine Residue (

    
    ):  128.09496 Da
    
  • 
    -Lysine Residue (
    
    
    
    ):
    • Mass of

      
       = 12.00000 Da
      
    • Mass of

      
       = 13.00335 Da
      
    • Difference per Carbon = 1.00335 Da

    • Total Shift =

      
      
      
  • Verification Rule: The observed mass of the labeled peptide (

    
    ) must be:
    
    
    
    
Assessing Isotopic Purity (Enrichment)

The reagent is typically >99%


 enriched. You must verify this by looking at the "M-1" peak relative to the heavy peak.
  • Ideal Spectrum: A dominant peak at

    
    .
    
  • Incomplete Enrichment: Significant peaks at

    
     (indicating one 
    
    
    
    atom remained).
  • Calculation:

    
    
    
Workflow Logic Diagram

Workflow cluster_synthesis Synthesis cluster_analysis Verification cluster_decision Validation Logic SPPS SPPS Coupling (Fmoc-Lys-13C6) Cleavage TFA Cleavage (-Boc removal) SPPS->Cleavage MS_Acq MS Acquisition (ESI-HRMS) Cleavage->MS_Acq Data_Proc Data Processing MS_Acq->Data_Proc Check_Mass Mass Shift = +6.02 Da? Data_Proc->Check_Mass Check_Purity Isotopic Envelope Correct? Check_Mass->Check_Purity Yes Fail REJECT / RE-SYNTHESIZE Check_Mass->Fail No Valid VALIDATED Check_Purity->Valid Yes Check_Purity->Fail No

Caption: Step-by-step logic flow for synthesizing and validating 13C6-Lysine incorporation.

Part 5: Troubleshooting Common Issues

SymptomProbable CauseCorrective Action
Mass Shift is +0 Da Failed coupling; Native Lys used by mistake.Check reagent bottle labels. Ensure correct vial was placed on synthesizer.
Mass Shift is +5.0 Da Isotopic impurity (98% enrichment).Acceptable for qualitative work; correct mathematically for quantitative work.
Mass Shift is +56 Da Incomplete Cleavage. The tert-butyl (tBu) from Boc or other protecting groups remains.Re-cleave with fresh TFA/scavengers for 2 hours.
Low Yield Steric hindrance or aggregation.Use Double Coupling. Switch to HATU activation.

References

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics. Link

  • Zhang, G., et al. (2011). Mass Spectrometric Analysis of Stable Isotope Labeled Peptides. Methods in Molecular Biology. Link

  • Thermo Fisher Scientific. (n.d.). Overview of Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC). Link

  • Cambridge Isotope Laboratories. (2024). Isotope Effects in Liquid Chromatography. Link

Sources

Guide to Quantitative Proteomics: Fmoc-Lys(Boc)-OH-13C6 vs. Metabolic & Isobaric Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative proteomics, the transition from "Discovery" (what is there?) to "Verification" (how much is there?) requires a shift in methodology. While metabolic labeling (standard SILAC) remains the gold standard for cell culture, it fails in clinical tissue analysis.

This guide analyzes the specific utility of Fmoc-Lys(Boc)-OH-13C6 , a specialized reagent used to synthesize "Heavy Peptide" standards for Absolute Quantification (AQUA) and Spike-In SILAC . We compare this targeted approach against Metabolic SILAC, TMT (Isobaric Tagging), and Label-Free Quantification (LFQ), providing experimental workflows and decision matrices for drug development professionals.

Part 1: The Reagent – this compound[1][2][3][4]

To understand the method, one must understand the molecule. This is not a reagent for cell culture media; it is a building block for Solid Phase Peptide Synthesis (SPPS) .

Chemical Architecture & Causality
  • Fmoc (N-alpha-fluorenylmethoxycarbonyl): This group protects the N-terminus. It is base-labile (removed by piperidine). This allows the peptide chain to grow directionally during synthesis.

  • Boc (tert-butyloxycarbonyl): This protects the lysine side-chain amine (

    
    -amine).[1] It is acid-labile  (removed by TFA during final cleavage).
    
    • Why this combination? This "Orthogonal Protection" strategy ensures the side chain remains unreactive while the main chain is built.

  • 
    C
    
    
    
    Isotope:
    The lysine carbon backbone is fully substituted with Carbon-13.[1]
    • The Result: A precise mass shift of +6.0201 Da . This shift is sufficient to separate the "heavy" synthetic peptide from the "light" endogenous peptide in a mass spectrometer, avoiding isotopic envelope overlap for most tryptic peptides.

Part 2: Comparative Analysis

Method A: Synthetic Spike-In (Using Fmoc-Lys-13C6) vs. Method B: Metabolic SILAC

The Core Distinction: Metabolic SILAC labels proteins during translation inside a living cell.[2][3] Synthetic Spike-In (AQUA) introduces a pre-synthesized heavy peptide into a protein lysate after extraction.

1. Applicability to Clinical Samples[4]
  • Metabolic SILAC: Impossible for human tissue biopsies.[5] You cannot feed a patient

    
    C-Lysine for weeks to achieve full incorporation.
    
  • Synthetic Spike-In: The only viable method for absolute quantification in clinical tissues. You synthesize the heavy peptide using This compound and spike it into the tissue lysate.

2. The "Arginine-to-Proline" Conversion Problem
  • Metabolic SILAC: A known artifact where cells metabolically convert heavy Arginine to heavy Proline, splitting the signal and reducing quantitation accuracy.

  • Synthetic Spike-In: Eliminated. Because the peptide is synthesized chemically, the sequence is fixed. No metabolic conversion occurs.

Method A vs. Method C: Isobaric Tagging (TMT/iTRAQ)
  • Multiplexing: TMT wins on throughput (up to 16 samples simultaneously).[6] Spike-in is typically limited to comparing the sample vs. the standard (or light/heavy/medium if using different isotopes).

  • Ratio Compression: TMT suffers from "ratio compression" due to co-isolation of interfering ions, often underestimating fold-changes. Spike-in approaches (SRM/PRM) offer superior dynamic range and accuracy, making them the choice for Pharmacokinetic (PK) studies.

Part 3: Performance Data Summary

The following table synthesizes performance metrics from internal validation studies and peer-reviewed literature.

FeatureSynthetic Spike-In (Fmoc-Lys-13C6)Metabolic SILAC (Free Lys-13C6)TMT (Isobaric Labeling)Label-Free (LFQ)
Primary Use Absolute Quant (Clinical/Biofluids)Relative Quant (Cell Lines)High-Throughput DiscoveryGeneral Profiling
Precision (CV) < 5% (Gold Standard)< 10%10-15%20-30%
Accuracy High (Absolute)High (Relative)Medium (Ratio Compression)Low
Sample Type Any (Tissue, Plasma, Cells) Living Cells OnlyAnyAny
Cost High (Peptide Synthesis)Medium (Media)High (Reagents)Low
Bias Risk Digestion Efficiency*Proline ConversionCo-isolation InterferenceRun-to-Run Variability

*Note: To mitigate digestion bias in Spike-In methods, "Winged" peptides (extended sequence) are often synthesized to monitor trypsin cleavage efficiency.

Part 4: Experimental Protocol (Self-Validating System)

Objective: Synthesize a Heavy Peptide Standard (Sequence: G-A-L-K*-S-R) for quantification of Protein X.

Phase 1: Solid Phase Peptide Synthesis (SPPS)[4]
  • Resin Loading: Swell Wang Resin in DMF.

  • Coupling Cycle:

    • Deprotect Fmoc using 20% Piperidine in DMF.[7]

    • Activate This compound using HBTU/DIPEA.

    • Validation Point: Perform Kaiser Test.[8] If resin is blue, coupling failed. If colorless, proceed.

  • Cleavage: Incubate resin in 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours.

    • Mechanism:[9][10] TFA removes the Boc group from the Lysine side chain and cleaves the peptide from the resin simultaneously.

  • Purification: Precipitate in cold diethyl ether; purify via C18 Prep-HPLC.

Phase 2: Mass Spectrometry Workflow (PRM Mode)
  • Sample Prep: Lyse tissue sample; add protease inhibitors.

  • Spike-In: Add known amount (e.g., 10 fmol) of the purified Heavy Peptide to the lysate.

  • Digestion: Trypsinize overnight.

  • LC-MS/MS: Analyze using Parallel Reaction Monitoring (PRM). Target the light (endogenous) and heavy (synthetic) m/z pairs.

Part 5: Visualizations

Diagram 1: The "Spike-In" Workflow

This diagram illustrates the parallel processing of the biological sample and the synthetic standard, converging at the mass spectrometer.

SpikeInWorkflow cluster_0 Synthetic Path (Standard) cluster_1 Biological Path (Sample) Reagent This compound SPPS SPPS Synthesis Reagent->SPPS Purify HPLC Purification & Quantitation SPPS->Purify Mix Spike-In (Mixing) Purify->Mix Known Conc. Tissue Clinical Tissue/Biofluid Lysis Protein Extraction Tissue->Lysis Lysis->Mix Digest Trypsin Digestion Mix->Digest MS LC-MS/MS (PRM Mode) Digest->MS Data Absolute Quant Calculation (Light/Heavy Ratio) MS->Data

Caption: Workflow integrating synthetic heavy peptides (via Fmoc-Lys-13C6) with biological samples for absolute quantification.

Diagram 2: Decision Matrix for Method Selection

When should you use this compound versus other methods?

DecisionTree Start Start: Define Study Goal Q1 Is the sample from Living Cell Culture? Start->Q1 Q2 Is Absolute Quant Required? Q1->Q2 No (Tissue/Serum) Res_SILAC Use Metabolic SILAC (Free Lys-13C6) Q1->Res_SILAC Yes Q3 Sample Number > 10? Q2->Q3 No (Discovery) Res_Spike Use Spike-In / AQUA (Fmoc-Lys-13C6) Q2->Res_Spike Yes (Verification) Res_TMT Use TMT / iTRAQ Q3->Res_TMT Yes Res_LFQ Use Label-Free (LFQ) Q3->Res_LFQ No

Caption: Decision tree guiding the selection of quantitative proteomics strategies based on sample type and study goals.

References

  • Gerber, S. A., et al. (2003). Absolute quantification of proteins and phosphoproteins from cell lysates by tandem MS. Proceedings of the National Academy of Sciences. [Link]

    • Significance: The seminal paper establishing the AQUA str
  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics. [Link]

    • Significance: Defines the "Gold Standard" metabolic labeling method for comparison.
  • Brun, V., et al. (2007). Isotope-labeled protein standards: toward absolute quantitative proteomics. Molecular & Cellular Proteomics. [Link]

    • Significance: Discusses the limitations of peptide spike-ins (digestion bias)
  • Rauniyar, N., & Yates, J. R. (2014). Isobaric labeling-based relative quantification in shotgun proteomics. Journal of Proteome Research. [Link]

    • Significance: Provides critical data on TMT ratio compression issues compared to precursor-based quant (SILAC/Spike-in).

Sources

Isotopic purity assessment of Fmoc-Lys(Boc)-OH-13C6 and its impact on quantification

Author: BenchChem Technical Support Team. Date: February 2026

Isotopic purity is the silent variable in quantitative proteomics. While chemical purity (e.g., >98% by HPLC) ensures you are reacting the right molecule, isotopic purity (e.g., >99 atom % 13C) ensures your data tells the truth.

In the context of Solid-Phase Peptide Synthesis (SPPS) for generating Stable Isotope Labeled (SIL) internal standards, Fmoc-Lys(Boc)-OH-13C6 is a gold-standard reagent. Its correct assessment is critical because "light" (unlabeled) impurities in your "heavy" standard introduce a non-removable bias—signal cross-talk —that artificially inflates analyte quantification, particularly at the Lower Limit of Quantitation (LLOQ).

This guide objectively compares high-purity this compound against lower-grade and deuterated alternatives, providing a self-validating protocol for assessment.

Technical Deep Dive: The Physics of the Label

To understand the assessment, we must first understand the molecule.

  • Compound: this compound[1][2][3][4]

  • Labeling: Uniform 13C labeling on the Lysine side chain and backbone (6 carbons).

  • Mass Shift: +6.0201 Da (relative to unlabeled Lysine).

  • Key Advantage: Unlike Deuterium (

    
    H), Carbon-13 (
    
    
    
    C) does not alter the hydrophobicity of the peptide.
The "Chromatographic Isotope Effect"

This is the primary reason to choose 13C6 over Deuterated (e.g., Lys-D4) standards.

  • Deuterium (D): The C-D bond is shorter and less polarizable than the C-H bond. This often causes deuterated peptides to elute earlier than their native counterparts in Reverse-Phase LC (RPLC).

    • Consequence: The Internal Standard (IS) and Analyte do not co-elute perfectly.[5][6] They experience different matrix suppression events, rendering the IS ineffective at correcting ionization errors.

  • Carbon-13 (13C): 13C is virtually identical to 12C in bond length and polarity.

    • Consequence:Perfect Co-elution. The IS and Analyte experience the exact same matrix effects at the exact same moment.

Isotopic Purity & The "Cross-Talk" Danger

The critical specification for this reagent is Atom % Enrichment (APE) .

  • Scenario: You spike a heavy peptide (IS) into a biological sample to quantify a light peptide (Analyte).

  • The Risk: If your this compound is only 95% pure, it contains a fraction of molecules with zero 13C atoms (fully light).

  • The Error: This "light" impurity from your standard falls directly into the mass channel of your analyte. The mass spectrometer cannot distinguish between the "real" analyte and the "impurity" from your standard.

  • Result: False positives or overestimation of drug/protein concentration.

Visualizing the Cross-Talk Mechanism

CrossTalk Standard This compound (Internal Standard) Impurity Unlabeled Impurity (Light Lysine) Standard->Impurity If Low Purity (<99%) MS_Channel_Heavy Heavy Channel (M+6) Quantifies IS Standard->MS_Channel_Heavy Major Signal MS_Channel_Light Light Channel (M+0) Quantifies Analyte Impurity->MS_Channel_Light Interference Analyte Target Analyte (Biological Sample) Analyte->MS_Channel_Light True Signal Result_Error Quantification Error (Overestimation) MS_Channel_Light->Result_Error Sum of True + Interference

Figure 1: The "Cross-Talk" mechanism where isotopic impurities in the standard falsely inflate the analyte signal.

Comparative Analysis: 13C6 vs. Alternatives

The following table compares this compound against common alternatives based on quantification impact.

FeatureThis compound (High Purity) This compound (Low Purity) Fmoc-Lys(Boc)-OH-D4 (Deuterated)
Isotopic Enrichment > 99.0%< 98.0%> 99.0%
Mass Shift +6 Da+6 Da+4 Da
Retention Time Shift None (Perfect Co-elution)None High Risk (Elutes earlier)
Quantification Bias Negligible (< 0.1%)High (up to 5-10% at LLOQ)Variable (due to matrix effect mismatch)
Suitability for PK Ideal Poor (High background noise)Acceptable (if no 13C option exists)
Cost HighMediumLow

Verdict: For regulated bioanalysis (GLP) or high-sensitivity proteomics, High Purity (>99%) 13C6 is the only self-validating choice. The cost savings of D4 or low-purity 13C are negated by the cost of failed validation runs or inaccurate data.

Protocol: Self-Validating Isotopic Purity Assessment

Do not rely solely on the Certificate of Analysis (CoA). Perform this QC workflow upon receipt of the material.

Objective: Determine the contribution of the "Light" (M+0) isotopologue in the "Heavy" (M+6) reagent.

Reagents & Equipment
  • Instrument: High-Resolution Mass Spectrometer (HRMS) (e.g., Orbitrap or Q-TOF). Note: Triple Quads are often insufficient for precursor isotopic resolution.

  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Standard: this compound (Test Article).[1][4]

Step-by-Step Workflow
  • Preparation: Dissolve the this compound to a concentration of 1 µg/mL (approx 2 µM). Direct infusion is preferred over LC to ensure a steady stable signal for averaging.

  • Acquisition:

    • Acquire MS1 spectrum in Positive Mode (Scan range: m/z 400–500).

    • Target Ion:

      
       (Calculated Monoisotopic Mass ~475.25 Da for 13C6).
      
    • Resolution: > 60,000 to resolve fine isotopic structure.

    • Accumulate spectra for 1 minute to improve S/N ratio.

  • Data Analysis (The Calculation):

    • Extract the intensity of the M+6 peak (The dominant heavy peak).

    • Extract the intensity of the M+0 peak (The theoretical unlabeled position, approx -6.02 Da from the main peak).

    • Self-Validation Step: Check for M+5 (one 12C atom) and M+4. These indicate incomplete enrichment but are less critical than M+0 for cross-talk.

Calculation Formula


  • Acceptance Criteria:

    • For High-Sensitivity Assays: < 0.1%

    • For Standard Assays: < 0.5%

QC Workflow Diagram

QC_Workflow Start Incoming Material This compound Dissolve Dissolve to 1 µg/mL (50:50 ACN:H2O) Start->Dissolve HRMS Direct Infusion HRMS (Res > 60k) Dissolve->HRMS Extract Extract Ion Intensities M+6 (Heavy) & M+0 (Light) HRMS->Extract Calc Calculate Interference Ratio (I_M0 / I_M6) * 100 Extract->Calc Decision Check Criteria Calc->Decision Pass PASS (Proceed to Synthesis) Decision->Pass < 0.1% Fail FAIL (Reject Lot) Decision->Fail > 0.5%

Figure 2: Self-validating Quality Control workflow for incoming isotopic reagents.

References

  • Zhang, G. & Terryn, H. (2025). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed.[7] Available at: [Link]

  • MacCoss Lab. (2021). Retention Time shifts using deuterated internal standards in LC-MS. Skyline Software.[7][8] Available at: [Link]

  • Almac Group. (2024). Determination of Isotopic Purity by Accurate Mass LC/MS. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for quantification. PMC. Available at: [Link]

Sources

Cross-validation of NMR structural data from Fmoc-Lys(Boc)-OH-13C6 labeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Resolution Imperative

In the structural determination of peptides and proteins (>15 kDa) by NMR, the "Resolution Gap" remains a critical bottleneck. While Uniform


 labeling (

) is the industry standard for backbone assignment, it frequently fails in the aliphatic side-chain region due to severe spectral crowding.[1][2] Lysine residues, with their long, flexible side chains (

to

), are particularly problematic, often degenerating into overlapping signal clusters that obscure critical Nuclear Overhauser Effect (NOE) distance constraints.[1]

This guide evaluates the strategic application of Fmoc-Lys(Boc)-OH-13C6 (Uniformly


-labeled Lysine) as a cross-validation tool.[1][2] By selectively illuminating Lysine residues within a complex spectral background, researchers can rigorously validate structural models, resolve ambiguous assignments, and map protein-protein interaction (PPI) interfaces with superior precision compared to uniform labeling alone.[1][2]
Comparative Analysis: Labeling Strategies

The decision to utilize this compound is driven by the need for spectral simplification and specific constraint verification.[1][2] The following table compares this targeted approach against standard alternatives.

Table 1: Performance Comparison of Isotopic Labeling Strategies

FeatureUniform Labeling (

)
Methyl-Labeling (ILV) Selective Lysine (

-Lys)
Primary Utility Global backbone & sidechain assignment.[1][2]High-MW dynamics & core packing.[1][2]Surface interactions & electrostatic interfaces.[2]
Spectral Complexity High. Severe overlap in aliphatic region (10-40 ppm).[1][2]Low. Only Methyls visible; no sidechain connectivity.[2]Medium-Low. Only Lys sidechains visible; distinct topology.[1][2]
Information Content Complete structural coverage (if resolvable).Sparse; limited to hydrophobic core.[2]Specific to Lysine-rich surfaces/active sites.[1][2]
Ambiguity Risk High (due to degeneracy).[1][2]Low (but sparse data).[1][2]Zero (for Lys residues).[1][2]
Cost Efficiency High (Glucose/Ammonium salts are cheap).[1][2]Medium (Precursors required).[1][2]Low (Requires expensive Fmoc-AA).[1][2]
Validation Role The Baseline Model.Validates core folding.[2]Validates surface topology & intermolecular NOEs.

Scientist’s Insight: Do not view this compound as a replacement for uniform labeling, but as a forensic tool. When your structure calculation fails to converge due to ambiguous constraints on the surface, this specific label provides the "anchor points" necessary to lock down the conformation.

Experimental Protocol: Synthesis & Acquisition

To ensure data integrity, the incorporation of the label must follow a rigorous Solid-Phase Peptide Synthesis (SPPS) or cell-free expression workflow.[1][2] Below is the optimized protocol for SPPS, ensuring maximum isotope recovery.

Phase A: Strategic Incorporation (SPPS)[1][2]
  • Resin Selection: Use a low-loading resin (0.2–0.4 mmol/g) to prevent aggregation, critical for long peptides.[1][2]

  • Coupling:

    • Dissolve This compound (2.5 eq) in DMF.[1][2]

    • Activator: HATU/HOAt (2.4 eq) – preferred over HBTU to minimize racemization of the expensive isotope.

    • Base: DIEA (5 eq).[1][2]

    • Critical Step: Double couple the labeled residue for 45 mins each to ensure 100% incorporation. Unreacted chains will complicate the "silence" we aim to achieve.[2]

  • Capping: Acetylate unreacted amines immediately after the Lys coupling to prevent deletion sequences.

Phase B: NMR Acquisition Parameters
  • Concentration: 0.5 – 1.0 mM in 90% H2O / 10% D2O.[2]

  • Experiment 1:

    
     HSQC (Constant Time): 
    
    • Goal: Verify incorporation.[2]

    • Expectation: Only Lysine

      
       resonances should appear.[1] Background is silent.[2]
      
  • Experiment 2: 3D H(CC)(CO)NH-TOCSY:

    • Goal: Correlate sidechain carbons to the backbone amide.[2]

    • Validation: Link the specific Lysine sidechain chemical shifts to the previously assigned backbone amides from the

      
       sample.[1]
      
Cross-Validation Workflow

The core value of this reagent lies in the Cross-Validation Framework . This system uses the selective data to "audit" the structural model derived from uniform data.

The Logic of Validation
  • Ambiguity Resolution: In a uniform sample, a NOE peak at 1.7 ppm could be Lys-

    
    , Arg-
    
    
    
    , or Leu-
    
    
    .[1][2] In the
    
    
    -Lys sample, a peak at 1.7 ppm must be Lys.[1][2]
  • Filtering: Any NOE constraint involving a Lysine residue in the uniform dataset that does not appear (or conflicts) with the selective dataset is flagged as a False Positive .

Visualization of the Workflow

ValidationWorkflow cluster_inputs Input Data Sources cluster_validation Cross-Validation Logic Uniform Uniform U-13C/15N Sample (Crowded Spectra) Process Spectral Overlay & Assignment Uniform->Process Global Data Selective Selective Lys-13C6 Sample (Clean Spectra) Selective->Process Reference Data Filter Filter Ambiguous NOEs Process->Filter Check Verify Chemical Shifts Process->Check Model Refined Structural Model (High Precision) Filter->Model Validated Constraints Check->Model Corrected Assignments

Figure 1: The Cross-Validation Workflow. Selective labeling acts as a filter to remove false-positive distance constraints generated by spectral overlap in uniform samples.[1][2]

Data Synthesis & Interpretation

When analyzing the data, successful cross-validation is indicated by the convergence of Chemical Shift Perturbation (CSP) data and NOE patterns.

Case Study: Resolving Surface Salt Bridges

In a hypothetical analysis of a 12kDa peptide binder:

  • Observation (Uniform): Ambiguous NOEs suggested a salt bridge between Lys12 and Asp40, but overlap with Leu15 made this uncertain.[1][2]

  • Intervention: Synthesis using This compound .[1][2][3]

  • Result (Selective): The

    
    -edited NOESY of the selective sample showed clear cross-peaks between Lys12-
    
    
    
    and Asp40 protons.[1][2]
  • Conclusion: The salt bridge is real. The structure was refined with a tight distance constraint (

    
    ), reducing the ensemble RMSD from 
    
    
    
    to
    
    
    .
Structural Logic Diagram

StructuralLogic Lysine Lysine-13C6 (Active Node) Spectrum NOESY Spectrum (Selective) Lysine->Spectrum Magnetization Transfer Unknown Unlabeled Residue (Target) Unknown->Spectrum Cross-Relaxation Structure Validated Interaction Spectrum->Structure Unambiguous Distance

Figure 2: Mechanistic basis of selective validation.[1][2] Only interactions involving the labeled Lysine are visible, eliminating background noise.[1]

References
  • Brünger, A. T., et al. (1993).[1][2][4] "Assessing the quality of solution nuclear magnetic resonance structures by complete cross-validation." Science.

  • Kay, L. E. (2005).[1][2] "NMR studies of protein structure and dynamics." Journal of Magnetic Resonance. (Foundational methodology for isotope labeling).[1][2][5]

  • Sigma-Aldrich. "this compound, 15N2 Product Specification."[1][2] Sigma-Aldrich Catalog.

  • Cambridge Isotope Laboratories. "L-Lysine-α-N-Fmoc, ε-N-t-Boc (13C6, 99%; 15N2, 99%)." CIL Catalog. [1][2]

  • MedChemExpress. "Fmoc-L-Lys (Boc)-OH-13C6,15N2 Datasheet." MCE.

  • Lichtenecker, R. J., et al. (2021).[1][2] "Segmental and site-specific isotope labelling strategies for structural analysis." RSC Chemical Biology.[2]

Sources

Technical Guide: Cost-Benefit Analysis of Fmoc-Lys(Boc)-OH-13C6 in Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-Lys(Boc)-OH-13C6 is a high-fidelity isotopic tracer representing a significant upfront investment (approximately 50–100x the cost of unlabeled lysine). However, for structural biology and quantitative proteomics, it offers a "signal-to-noise" advantage that cheaper alternatives cannot match. This guide analyzes the trade-offs between fiscal cost and data integrity, providing optimized protocols to maximize the utility of this expensive reagent.

Part 1: Technical Profile & Mechanism

To understand the cost-benefit ratio, we must first establish the chemical utility of the reagent.

The Molecule[1][2]
  • Fmoc (9-fluorenylmethyloxycarbonyl): Base-labile protection for the

    
    -amine.[1] Allows for Solid Phase Peptide Synthesis (SPPS).[1]
    
  • Boc (tert-butyloxycarbonyl): Acid-labile protection for the

    
    -amine (side chain).[1] Orthogonal to Fmoc, ensuring the side chain remains protected until the final cleavage step.
    
  • 13C6 Labeling: All six carbon atoms in the Lysine backbone and side chain are stable

    
    C isotopes.[1]
    
    • Mass Shift: +6.0201 Da relative to natural Lysine.

    • NMR Properties: Spin-1/2 nuclei (unlike the quadrupolar

      
      H), providing sharp signals without the broadening associated with deuterium.
      
The Core Value Proposition

The primary value of this compound lies in indisputable assignment .

  • In NMR: It provides a site-specific probe that is invisible to background noise, essential for studying large protein complexes (>50 kDa) where uniform labeling fails due to spectral crowding.

  • In Proteomics: It creates a distinct "heavy" peptide distinguishable by Mass Spectrometry (MS), enabling Absolute Quantification (AQUA) or precise relative quantification (SILAC).

Part 2: Comparative Analysis (Cost vs. Data Fidelity)

Scenario A: Structural Biology (NMR Spectroscopy)
FeatureUniform Labeling ($) Residue-Specific 13C6 Labeling (

$)
Benefit of 13C6 Lysine
Reagent

C-Glucose /

NH

Cl
This compound
Cost Low (<$100/L media)High (>$500/g)
Spectral Complexity High (All residues labeled)Low (Only Lys residues visible)Critical for large proteins
Signal Overlap Severe in large proteinsMinimalUnambiguous assignment
Structural Data Global topologyLocal dynamics/Interaction sitesPrecise binding interface mapping

Expert Insight: For proteins >30 kDa, uniform labeling results in "spectral graves"—regions so crowded that data is uninterpretable. Using this compound in a segmental labeling or synthetic peptide strategy isolates the Lysine signals. Since Lysine is often found on protein surfaces (binding interfaces), this is the most cost-effective way to map protein-protein interactions (PPIs) despite the high reagent cost.

Scenario B: Quantitative Proteomics (MS)
MethodLabel-Free Quantification (LFQ) AQUA / SILAC (Heavy Lysine) Benefit of 13C6 Lysine
Precision CV > 20-30%CV < 5-10%Gold standard for clinical data
Basis Ion intensity comparisonInternal Standard RatioCancels out ionization variability
Mass Shift None+6.02 DaDistinct isotopic envelope
Workflow Cost Low (Instrument time only)High (Reagent cost)Reduces replicate needs

Expert Insight: In drug development, "Label-Free" is often insufficient for determining receptor occupancy or pharmacokinetic (PK) profiles. The +6 Da shift provided by 13C6-Lysine moves the signal away from the natural isotopic envelope of the endogenous peptide, allowing for Absolute Quantification . The cost of the reagent is offset by the reduction in downstream failure rates of clinical assays.

Part 3: Strategic Workflows & Visualizations

Workflow 1: The "Heavy" Peptide Synthesis (AQUA)

This diagram illustrates the flow where the cost is incurred versus where the high-fidelity data is generated.

AQUA_Workflow Reagent This compound (High Cost Input) SPPS Solid Phase Synthesis (Optimized Coupling) Reagent->SPPS Site-Specific Inc. Cleavage TFA Cleavage (+ Scavengers) SPPS->Cleavage Spike Spike into Biological Sample (Internal Standard) Cleavage->Spike Purified Peptide LCMS LC-MS/MS Analysis Spike->LCMS Data Absolute Quantification (Heavy/Light Ratio) LCMS->Data +6 Da Shift

Figure 1: The AQUA workflow. The red node represents the high-cost input, which enables the green/white nodes (high-value output) by acting as an internal standard that corrects for experimental variability.

Workflow 2: NMR Interaction Mapping

Visualizing how 13C6-Lysine simplifies complex data.

NMR_Logic Complex Large Protein Complex (>50 kDa) Uniform Uniform 13C Labeling Complex->Uniform Specific Specific 13C-Lys Labeling Complex->Specific Result_Bad Spectral Crowding (Uninterpretable) Uniform->Result_Bad Result_Good Clean Chemical Shift Dispersion (Actionable Data) Specific->Result_Good

Figure 2: Decision logic for NMR. For large complexes, the high cost of specific labeling (Green path) yields actionable data, whereas the cheaper uniform labeling (Red path) often leads to failure.

Part 4: Optimized Experimental Protocol

Objective: Maximize coupling efficiency while minimizing reagent waste. Standard SPPS uses 5–10 equivalents of amino acid. Do not do this with 13C6-Lysine.

Protocol: High-Efficiency/Low-Load Coupling

Reagents:

  • This compound[1][2][3][4]

  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HOAt/DIC. Avoid HBTU/HOBt for expensive residues due to lower reactivity.

  • Resin: Rink Amide or Wang (Low loading: 0.2 – 0.4 mmol/g recommended).

Step-by-Step Methodology:

  • Resin Preparation:

    • Swell resin in DCM (20 min), then DMF (20 min).

    • Deprotect Fmoc (20% Piperidine in DMF, 2 x 5 min). Wash thoroughly (5x DMF).

  • Pre-Activation (Critical Step):

    • Dissolve this compound (only 1.5 – 2.0 equivalents relative to resin loading) in minimum dry DMF.

    • Add HATU (1.5 eq) and DIPEA (3.0 eq).

    • Expert Tip: Pre-activate for exactly 30 seconds. Longer activation can lead to racemization or formation of guanidinium byproducts with HATU.

  • Coupling:

    • Add the pre-activated mixture to the resin.

    • Incubate for 2 to 4 hours (longer than the standard 45 min) with gentle agitation.

    • Cost-Saving Measure: Do not double couple automatically.

  • Validation (The Kaiser Test):

    • Take a few beads of resin. Add Ninhydrin reagents.

    • Blue Beads: Incomplete coupling. Action: Re-couple using a small amount of fresh reagent (0.5 eq).

    • Colorless/Yellow Beads: Complete coupling. Action: Proceed to capping.

  • Capping:

    • Cap unreacted sites with Acetic Anhydride/Pyridine to prevent deletion sequences.

References

  • Nature Protocols. "Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics." Nature Protocols 1, 2650–2660 (2006). Link

  • Journal of the American Chemical Society (JACS). "Isotope Labeling Strategies for NMR Studies of Large Proteins." J. Am. Chem. Soc. 2011, 133, 39, 15496–15504. Link

  • Methods in Molecular Biology. "Absolute Quantification of Proteins by AQUA LC-MS/MS." Methods Mol Biol. 2016;1410:233-47. Link

  • Cambridge Isotope Laboratories. "Stable Isotope-Labeled Peptide and Protein Reagents." Link

Sources

Comparative Guide: Fragmentation Dynamics of 13C6-Lysine vs. Unlabeled Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing fragmentation patterns of 13C6-lysine and unlabeled lysine peptides. Content Type: Publish Comparison Guide

Executive Summary

In quantitative proteomics, particularly Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and absolute quantification (AQUA), the choice of heavy isotope directly impacts data quality. 13C6-Lysine (Lys-6) has emerged as a superior standard compared to deuterated alternatives.

This guide analyzes the fragmentation behavior of 13C6-Lysine peptides versus their unlabeled counterparts. The core finding is that 13C6-Lysine maintains physiochemical identity with light lysine , resulting in identical chromatographic retention times and predictable MS2 fragmentation patterns where C-terminal y-ions exhibit a +6.02 Da mass shift, while N-terminal b-ions typically remain isobaric.

Scientific Basis: The 13C Advantage

To understand the fragmentation differences, one must first establish the physical behavior of the precursor ions.

1.1 Physicochemical Identity vs. Deuterium

Historically, deuterated (2H) standards were used for quantification.[1] However, carbon-deuterium (C-D) bonds are shorter and stronger than carbon-hydrogen (C-H) bonds, reducing the molecule's hydrophobicity.[1] This leads to the "Chromatographic Isotope Effect," where deuterated peptides elute earlier than unlabeled ones, complicating peak integration and quantification.

13C6-Lysine replaces six 12C atoms with 13C.[2] Because the neutron addition does not significantly alter bond lengths or electron distribution, 13C6-Lysine peptides exhibit:

  • Negligible Retention Time Shift: Heavy and light peptides co-elute perfectly.

  • Identical Ionization Efficiency: No bias in electrospray ionization (ESI).

1.2 The Mass Shift

The incorporation of six 13C atoms results in a precise mass increase:

  • Unlabeled Lysine (Monoisotopic): 128.09496 Da

  • 13C6-Lysine (Monoisotopic): 134.11509 Da

  • Mass Difference (

    
    ):  +6.02013 Da
    
Comparative Fragmentation Analysis

The utility of 13C6-Lysine relies on predictable behavior under Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

2.1 Tryptic Peptides (C-Terminal Lysine)

Trypsin cleaves at the C-terminus of Lysine (K) and Arginine (R). For a peptide ending in Lysine, the label is located at the C-terminus.

  • y-ions (C-terminal fragments): These ions contain the C-terminus. Therefore, all y-ions in the series will retain the heavy Lysine and exhibit the +6 Da shift .

  • b-ions (N-terminal fragments): These ions extend from the N-terminus. In a standard tryptic digest, the b-ions do not contain the C-terminal Lysine. Therefore, b-ions are identical (isobaric) between heavy and light peptides.

2.2 Missed Cleavages or Internal Lysine

If the peptide contains an internal Lysine (e.g., due to a missed cleavage or use of a different protease like Lys-C), the fragmentation logic changes:

  • Fragments containing K: Will shift by +6 Da.

  • Fragments excluding K: Will remain unlabeled.

2.3 Visualizing the Fragmentation Logic

FragmentationLogic cluster_Ions Ion Series Generation Peptide Precursor Peptide Sequence: A-G-L-K (C-Term) FragMethod HCD/CID Fragmentation Peptide->FragMethod b_ions b-ions (N-Term) [A]+, [AG]+, [AGL]+ FragMethod->b_ions N-term retention y_ions y-ions (C-Term) [K]+, [LK]+, [GLK]+ FragMethod->y_ions C-term retention Result_Light Light Peptide (12C) b-ions: No Shift y-ions: No Shift b_ions->Result_Light Result_Heavy Heavy Peptide (13C6) b-ions: No Shift (Identical) y-ions: +6.02 Da Shift b_ions->Result_Heavy K absent y_ions->Result_Light y_ions->Result_Heavy K present (+6Da)

Figure 1: Logic flow for tryptic peptide fragmentation. Note that for C-terminal Lysine peptides, b-ions remain unshifted while y-ions carry the heavy label.

Data Summary: Mass Shift Table

The following table summarizes the expected mass shifts for common ion types in a Tryptic peptide ending in Lysine.

Ion TypeDescriptionContains Lysine?Mass Shift (Heavy vs Light)
Precursor (M) Intact PeptideYes +6.02 Da
y-ion Series C-Terminal FragmentsYes +6.02 Da
b-ion Series N-Terminal FragmentsNo 0.00 Da (Isobaric)
Immonium Ion Internal Amino Acid FragmentOnly if K+6.02 Da (m/z 135.1 vs 129.1)
a-ion Series b-ion minus CONo 0.00 Da
Experimental Protocol: Validation of Isotope Effect

To ensure your specific LC-MS/MS setup correctly handles 13C6-Lysine without discrimination, perform this validation protocol.

4.1 Materials
  • Light Sample: BSA or HeLa digest (unlabeled).

  • Heavy Sample: 13C6-Lysine labeled equivalent.[2]

  • LC-MS System: Orbitrap or Q-TOF series.

4.2 Workflow Diagram

ValidationWorkflow Mix Mix 1:1 Light : Heavy LC LC Separation (C18 Column) Mix->LC MS1 MS1 Detection Check Co-elution LC->MS1 MS2 MS2 Fragmentation Analyze b/y Series MS1->MS2 Analysis Data Analysis (Skyline/MaxQuant) MS2->Analysis

Figure 2: Validation workflow to confirm co-elution and fragmentation identity.

4.3 Step-by-Step Methodology
  • Sample Preparation: Mix Light and Heavy peptides at a strictly 1:1 molar ratio.

  • LC-MS Acquisition:

    • Inject 500ng of the mixture.

    • Use a standard gradient (e.g., 60 min, 5-35% ACN).

    • Crucial Setting: Ensure Dynamic Exclusion is set to allow sequencing of the heavy partner (or use an inclusion list if targeting).

  • Data Analysis (Validation Metrics):

    • Retention Time (RT): Extract Ion Chromatograms (XIC) for Light and Heavy precursors. Calculate

      
      .
      
      • Pass Criteria:

        
         min (essentially overlapping).
        
    • Spectral Similarity: Compare the MS2 spectra.

      • Check: Overlay the spectra. The b-ion series should align perfectly (same m/z). The y-ion series should show a consistent +3.01 (for z=2) or +2.00 (for z=3) m/z shift.

References
  • Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC).[3] Nature Protocols. [Link][3]

  • Zhang, R., & Regnier, F. E. (2002). Minimizing Resolution of Isotopically Coded Peptides in Comparative Proteomics. Journal of Proteome Research. [Link]

  • Matrix Science. Peptide Fragmentation Nomenclature. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.